molecular formula C22H22O10 B10855251 Prunetrin

Prunetrin

Cat. No.: B10855251
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-IWZCFFROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prunetrin is a useful research compound. Its molecular formula is C22H22O10 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16?,19-,20?,21?,22-/m0/s1

InChI Key

OFUWGCQDMVDLIR-IWZCFFROSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@@H]4C(C([C@H](C(O4)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Activities of Prunetrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Prunetrin (B192197), an O-methylated isoflavone (B191592) primarily found in Prunus yedoensis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1] Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3][4]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. Mechanistic studies have shown that this compound treatment leads to:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bak and Bax.[2]

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-xL.

  • Activation of caspases: Strong cleavage of caspase-3 and caspase-9, along with PARP cleavage, which are hallmarks of apoptosis.

Cell Cycle Arrest

A key mechanism of this compound's anticancer activity is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This is achieved by downregulating the expression of critical cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer:

  • Inhibition of the Akt/mTOR Pathway: this compound effectively suppresses the phosphorylation of Akt and mTOR, key proteins in a pathway that promotes cell growth and survival.

  • Activation of the MAPK Pathway: The compound has been shown to activate the p38-MAPK signaling pathway, which can lead to the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of this compound against various cancer cell lines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
Hep3BHepatocellular CarcinomaApprox. 20-40 (estimated from dose-response curves)
HepG2Hepatocellular CarcinomaNot explicitly stated, but showed a notable reduction in cell viability
Huh7Hepatocellular CarcinomaNot explicitly stated, but showed a notable reduction in cell viability
Experimental Protocols: Anticancer Activity

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., Hep3B, HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 50 µM) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

This technique is used to determine the expression levels of proteins involved in apoptosis and signaling pathways.

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, p38, p-p38, Caspase-3, PARP, Bcl-xL, Bak) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This method is employed to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Signaling Pathway Diagrams

anticancer_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound Akt Akt This compound->Akt p38_MAPK p38 MAPK This compound->p38_MAPK mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Apoptosis_MAPK Apoptosis p38_MAPK->Apoptosis_MAPK

Caption: this compound's anticancer signaling modulation.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of key inflammatory molecules, including:

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Tumor Necrosis Factor-α (TNF-α)

  • Interleukin-6 (IL-6)

  • Interleukin-1β (IL-1β)

This inhibition occurs at the transcriptional level through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Modulation of the NF-κB Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound achieves this by modulating the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of this compound have been demonstrated in a dose-dependent manner.

Inflammatory MarkerCell/Animal ModelTreatmentEffectReference
NO ProductionLPS-stimulated RAW 264.7 macrophagesThis compound (1-20 µM)Dose-dependent inhibition
PGE2 ProductionLPS-stimulated RAW 264.7 macrophagesThis compound (1-20 µM)Dose-dependent inhibition
TNF-α, IL-6, IL-1βLPS-stimulated RAW 264.7 macrophagesThis compound (1-20 µM)Dose-dependent reduction in mRNA expression
Serum CytokinesLPS-induced endotoxemia in miceThis compoundSignificant reduction
MortalityLPS-induced endotoxemia in miceThis compoundSignificant reduction
Experimental Protocols: Anti-inflammatory Activity

This assay measures the production of NO in cell culture supernatants.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with LPS (1 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.

  • Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO concentration.

This method is used to quantify the levels of pro-inflammatory cytokines.

  • Sample Collection: Collect cell culture supernatants or serum from animal models.

  • ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.

  • Animal Acclimatization: Acclimatize male ICR mice for one week.

  • Treatment: Administer this compound orally or intraperitoneally at desired doses.

  • LPS Challenge: After a specific pretreatment time, inject mice with a lethal dose of LPS (e.g., 15 mg/kg, i.p.).

  • Monitoring and Sample Collection: Monitor survival rates over a defined period. Collect blood samples at specific time points to measure serum cytokine levels.

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS IKK IKK LPS->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK

Caption: this compound's inhibition of the NF-κB pathway.

Neuroprotective and Other Activities

While research is more extensive in the areas of cancer and inflammation, emerging evidence suggests that this compound also possesses neuroprotective and antioxidant properties.

Neuroprotective Effects

Studies on related flavonoids suggest potential neuroprotective mechanisms, including the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress. However, specific studies detailing the neuroprotective mechanisms of this compound are still limited and represent an area for future research.

Antioxidant Activity

As a flavonoid, this compound is expected to have antioxidant properties, which can contribute to its other biological activities by scavenging free radicals and reducing cellular damage.

Conclusion and Future Directions

This compound is a promising natural flavonoid with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including Akt/mTOR, MAPK, and NF-κB, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on:

  • In-depth in vivo studies: To validate the preclinical efficacy and safety of this compound in various disease models.

  • Pharmacokinetic and bioavailability studies: To optimize its delivery and therapeutic effectiveness.

  • Exploration of neuroprotective mechanisms: To elucidate its potential in treating neurodegenerative diseases.

  • Clinical trials: To ultimately translate the promising preclinical findings into human therapies.

The multifaceted biological activities of this compound make it a compelling candidate for further investigation and development as a novel therapeutic agent.

References

Prunetrin Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a glycosyloxyisoflavone found in plants of the Prunus species, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its impact on the Akt/mTOR and MAPK signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Signaling Pathways Modulated by this compound

This compound exerts its primary anticancer effects by intervening in critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The most well-documented of these are the Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell growth and survival; its dysregulation is a common feature in many cancers. This compound has been shown to effectively inhibit this pathway.

  • Mechanism of Action : this compound treatment leads to a significant dose-dependent decrease in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR)[1][2]. This dephosphorylation event inactivates the pathway, thereby suppressing downstream signaling that would otherwise promote cell proliferation and survival.

Below is a diagram illustrating the inhibitory effect of this compound on the Akt/mTOR pathway.

Prunetrin_Akt_mTOR_Pathway cluster_akt Akt Activation cluster_mtor mTOR Activation This compound This compound pAkt p-Akt This compound->pAkt Inhibits pmTOR p-mTOR This compound->pmTOR Inhibits Akt Akt Akt->pAkt Phosphorylation pAkt->pmTOR mTOR mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's interaction with this pathway appears to be context-dependent, primarily leading to the activation of stress-response kinases.

  • Mechanism of Action : In hepatocellular carcinoma cells, this compound treatment leads to an increase in the phosphorylation of p38 MAPK and ERK, while the phosphorylation of JNK remains largely unchanged[3][4]. The activation of the p38 and ERK pathways is associated with the induction of cell cycle arrest and apoptosis[3].

The following diagram depicts this compound's modulatory effects on the MAPK pathway.

Prunetrin_MAPK_Pathway cluster_p38 p38 Activation cluster_erk ERK Activation cluster_jnk JNK (unaltered) This compound This compound pp38 p-p38 This compound->pp38 Activates pERK p-ERK This compound->pERK Activates p38 p38 p38->pp38 Phosphorylation CellCycleArrest Cell Cycle Arrest pp38->CellCycleArrest ERK ERK ERK->pERK Phosphorylation Apoptosis Apoptosis pERK->Apoptosis JNK JNK pJNK p-JNK JNK->pJNK

Caption: this compound activates p38 and ERK pathways in HCC cells.

Induction of Intrinsic Apoptosis

The inhibition of pro-survival pathways and activation of stress-response pathways by this compound culminates in the induction of programmed cell death, primarily through the intrinsic (mitochondrial) apoptotic pathway.

  • Mechanism of Action : this compound treatment leads to a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Subsequently, there is an increased expression of cleaved caspase-9 and cleaved caspase-3, as well as the cleavage of PARP, all of which are hallmarks of apoptosis.

The intrinsic apoptosis pathway initiated by this compound is visualized below.

Prunetrin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bak Bak (Pro-apoptotic) This compound->Bak Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bak->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release cleavedCaspase9 Cleaved Caspase-9 CytochromeC->cleavedCaspase9 Activates Caspase9 Caspase-9 cleavedCaspase3 Cleaved Caspase-3 cleavedCaspase9->cleavedCaspase3 Activates Caspase3 Caspase-3 cleavedPARP Cleaved PARP cleavedCaspase3->cleavedPARP Cleaves PARP PARP Apoptosis Apoptosis cleavedPARP->Apoptosis

Caption: this compound induces intrinsic apoptosis via Bcl-2/Bak.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Effective Concentration Range (µM)Reference
MG-63Osteosarcoma25Up to 35
HepG2Hepatocellular CarcinomaNot Specified0 - 50
Huh7Hepatocellular CarcinomaNot Specified0 - 50
Hep3BHepatocellular CarcinomaNot Specified0.5 - 50

Table 2: Effects of this compound on Cell Viability and Apoptosis

Cell LineAssayConcentration (µM)ObservationReference
Hep3BCell Viability20 - 50>50% reduction in cell viability
HepG2Apoptosis (Annexin V/PI)20Significant increase in apoptotic cells
Huh7Apoptosis (Annexin V/PI)20Significant increase in apoptotic cells

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels following this compound treatment.

  • Sample Preparation :

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel.

  • Protein Transfer :

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection :

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the Western Blot workflow.

Western_Blot_Workflow A 1. Sample Preparation B 2. SDS-PAGE A->B C 3. Protein Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Caption: A typical workflow for Western Blot analysis.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after this compound treatment.

  • Procedure :

    • Seed a low density of cells in 6-well plates.

    • Treat with various concentrations of this compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically >50 cells).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure :

    • Treat cells with this compound for the desired time.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure :

    • Treat cells with this compound for the indicated time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer, through its targeted modulation of the Akt/mTOR and MAPK signaling pathways. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these future research endeavors.

References

The Discovery and Isolation of Prunetrin from Prunus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a glycosyloxyisoflavone also known as prunetin-4'-O-glucoside, is a bioactive compound found in various plant species, including those of the Prunus genus. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from Prunus species. It details the experimental protocols for extraction and purification and presents the current understanding of its molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

The Prunus genus, encompassing a wide array of fruit-bearing trees and shrubs such as plums, cherries, peaches, and almonds, is a rich source of diverse phytochemicals. Among these are flavonoids, a class of secondary metabolites renowned for their antioxidant and other health-promoting properties. This compound, a specific isoflavone (B191592) glycoside, has garnered scientific interest for its potential therapeutic applications. While the broader phytochemical landscape of the Prunus genus has been extensively studied, specific details regarding the initial discovery and isolation of this compound are not extensively documented in readily available scientific literature. Historical phytochemical investigations of the Prunus genus have led to the identification of a vast number of compounds, and it is within this body of research that the characterization of this compound likely first occurred.

Quantitative Analysis of this compound and Related Flavonoids in Prunus Species

While specific quantitative data for this compound in various Prunus species is limited in the available literature, studies on the phenolic profiles of these plants provide a valuable context for its occurrence. The concentration of this compound and other flavonoids can vary significantly depending on the species, cultivar, plant part, and developmental stage. The following table summarizes the presence of related flavonoids in different Prunus species, offering an insight into the phytochemical landscape where this compound is found.

Prunus SpeciesPlant PartCompound(s) QuantifiedMethod of AnalysisReference(s)
Prunus persica (Peach)Twigs(-)-Prunin, Persiconin, (+)-Dihydrokaempferol, (-)-NaringeninHPLC[No specific citation available]
Prunus persica (Peach)Fruit, Twigs, Leaves63 phenolic compounds (including flavonoids)UHPLC-Orbitrap-MS²[No specific citation available]
Prunus domestica (Plum)FruitCaffeoylquinic acid isomersHPLC[1]
Prunus avium (Sweet Cherry)Stems, FruitsPhenolic compounds (quantification via surrogate standards)UFLC[2]
Prunus spinosa (Blackthorn)BranchesCondensed tanninsHPTLC[3]

Experimental Protocols: Isolation and Purification of this compound

A specific, universally adopted protocol for the isolation of this compound from Prunus species is not available. However, based on established methods for the extraction and purification of flavonoids from plant matrices, a generalized workflow can be proposed. This protocol involves solvent extraction, followed by a series of chromatographic separations to isolate this compound.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Prunus plant material.

G General Workflow for this compound Isolation A Plant Material Collection & Preparation (e.g., leaves, bark, fruit) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol) B->C D Filtration & Concentration C->D E Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) D->E F Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) E->F G Preparative HPLC F->G H Structural Elucidation (NMR, Mass Spectrometry) G->H

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation:

  • Collect the desired plant material from the Prunus species of interest (e.g., leaves, bark, or fruit).

  • Thoroughly wash the plant material with distilled water to remove any surface contaminants.

  • Air-dry or freeze-dry the material to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

3.2.2. Solvent Extraction:

  • Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol (B145695) (typically in a 1:10 solid-to-solvent ratio).

  • Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

3.2.4. Chromatographic Purification:

  • Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).

3.2.5. Structural Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly in the context of cancer. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.

Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. By inhibiting this pathway, this compound can lead to decreased cancer cell viability.

G This compound's Inhibition of the Akt/mTOR Pathway This compound This compound Akt Akt This compound->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound inhibits the Akt/mTOR signaling pathway.

MAPK Signaling Pathway and Apoptosis Induction

This compound has also been observed to activate the p38-MAPK signaling pathway, which is involved in cellular stress responses and can lead to apoptosis. Furthermore, this compound can induce the intrinsic apoptotic pathway.

G This compound's Role in Apoptosis Induction This compound This compound p38MAPK p38-MAPK This compound->p38MAPK Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Apoptosis Apoptosis p38MAPK->Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

References

Prunetrin: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a glycosylated isoflavone (B191592), has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally occurring phytochemical, understanding its distribution in the plant kingdom and the intricate biochemical pathways leading to its synthesis is paramount for its effective exploitation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzymes.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Fabaceae (legume) and Rosaceae families. While its presence has been reported in various species, quantitative data remains limited for many. The following table summarizes the known natural sources of this compound and its aglycone, prunetin (B192199), with available quantitative data.

Plant SpeciesFamilyPlant PartCompoundConcentration (mg/g of Dry Weight unless otherwise specified)Reference(s)
Trifolium pratense (Red Clover)FabaceaeLeavesPrunetinPresent, but not quantified[1]
Trifolium pratense (Red Clover)FabaceaeFlowersPrunetinPresent, but not quantified[1]
Dalbergia sissoo (Indian Rosewood)FabaceaeLeavesThis compoundNot explicitly quantified, but identified as a constituent. Total flavonoid content was 56.44 mg/g.[2][3]
Prunus sp.Rosaceae-This compoundIdentified as a derivative.[4]

Note: Quantitative data for this compound is sparse in the literature. Much of the existing research focuses on the aglycone, prunetin, or the total isoflavone content. Further quantitative studies are necessary to fully assess the this compound content in these and other potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone core structure, which is then further modified by methylation and glycosylation.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumaroyl:CoA-ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis.

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. This chalcone is then cyclized by Chalcone Isomerase (CHI) to form the flavanone (B1672756) naringenin.

The key step in isoflavone biosynthesis is the aryl migration reaction catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, which converts naringenin to 2-hydroxyisoflavanone. This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the isoflavone genistein (B1671435).

Genistein undergoes methylation at the 7-hydroxyl group, a reaction catalyzed by Isoflavone 7-O-methyltransferase (IOMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to form prunetin. Finally, this compound is synthesized by the action of a UDP-glucosyltransferase (UGT) , which attaches a glucose moiety to the 4'-hydroxyl group of prunetin, utilizing UDP-glucose as the sugar donor.

Prunetrin_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Prunetin Prunetin Genistein->Prunetin IOMT This compound This compound Prunetin->this compound UGT Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS SAM SAM SAH SAH SAM->SAH UDP_Glc UDP-Glucose UDP UDP UDP_Glc->UDP PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI IFS_HID IFS / HID IOMT IOMT UGT UGT

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

I. Extraction and Quantification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Start Plant Material Collection & Drying Grinding Grinding to Fine Powder Start->Grinding Extraction Ultrasonic Extraction with 80% Methanol (B129727) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm filter) Supernatant->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification using Standard Curve HPLC->Quantification

Caption: Workflow for this compound Extraction and Quantification.

A. Materials and Reagents

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase acidification)

  • This compound standard

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

B. Extraction Procedure

  • Weigh approximately 1 g of dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex the mixture to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Quantification

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a standard curve.

  • Sample Analysis and Quantification:

    • Inject the filtered plant extract into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the extract using the standard curve equation.

II. Enzyme Assays for Biosynthesis Pathway

A. Isoflavone Synthase (IFS) Assay

This assay measures the conversion of naringenin to genistein.

IFS_Assay Start Prepare Microsomal Enzyme Fraction Reaction_Mix Prepare Reaction Mixture: - Microsomes - Naringenin - NADPH Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction with Ethyl Acetate (B1210297) Incubation->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Analysis Analyze by HPLC-UV Extraction->Analysis Quantification Quantify Genistein Formation Analysis->Quantification

Caption: Workflow for Isoflavone Synthase (IFS) Assay.

  • Enzyme Preparation: Prepare a microsomal fraction from plant tissue known to express IFS (e.g., soybean seedlings).

  • Reaction Mixture (100 µL):

    • 50 mM Potassium phosphate (B84403) buffer (pH 7.5)

    • 100 µM Naringenin (substrate)

    • 1 mM NADPH

    • Microsomal protein (10-50 µg)

  • Procedure:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 200 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Collect the ethyl acetate layer, evaporate to dryness, and redissolve in methanol.

    • Analyze by HPLC-UV to quantify the formation of genistein.

B. Isoflavone 7-O-methyltransferase (IOMT) Assay

This assay measures the conversion of genistein to prunetin.

IOMT_Assay Start Prepare Crude or Purified Enzyme Reaction_Mix Prepare Reaction Mixture: - Enzyme - Genistein - S-adenosyl-L-[methyl-14C]methionine Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction with Acetic Acid Incubation->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Analysis Analyze by TLC and Scintillation Counting Extraction->Analysis Quantification Quantify [14C]-Prunetin Formation Analysis->Quantification

Caption: Workflow for Isoflavone 7-O-methyltransferase (IOMT) Assay.

  • Enzyme Preparation: Prepare a crude protein extract or purified IOMT from a suitable plant source.

  • Reaction Mixture (50 µL):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µM Genistein

    • 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

    • Enzyme preparation

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 5 µL of 2 M acetic acid.

    • Extract the products with 100 µL of ethyl acetate.

    • Spot the ethyl acetate extract on a silica (B1680970) gel TLC plate and develop with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the prunetin spot under UV light (co-chromatograph with a prunetin standard).

    • Scrape the prunetin spot and quantify the radioactivity by liquid scintillation counting.

C. UDP-glucosyltransferase (UGT) Assay

This assay measures the formation of UDP, a byproduct of the glycosylation reaction.

UGT_Assay Start Prepare Crude or Purified Enzyme Reaction_Mix Prepare Reaction Mixture: - Enzyme - Prunetin - UDP-glucose Start->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Add_Detection_Reagent Add UDP Detection Reagent Incubation->Add_Detection_Reagent Incubate_RT Incubate at Room Temperature Add_Detection_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Quantification Quantify UDP Formation Measure_Luminescence->Quantification

Caption: Workflow for UDP-glucosyltransferase (UGT) Assay.

  • Enzyme Preparation: Prepare a crude protein extract or purified UGT.

  • Reaction Mixture (25 µL):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Prunetin

    • 1 mM UDP-glucose

    • Enzyme preparation

  • Procedure:

    • Incubate the reaction mixture in a 96-well plate at 37°C for 30-60 minutes.

    • Add an equal volume (25 µL) of a commercial UDP detection reagent (e.g., UDP-Glo™ Glycosyltransferase Assay).

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

    • Measure the luminescence using a plate-reading luminometer.

    • Quantify the amount of UDP produced by comparing the luminescence to a UDP standard curve.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and biosynthesis of this compound, tailored for researchers and professionals in drug development. While the biosynthetic pathway is largely elucidated, further research is needed to identify and characterize the specific enzymes involved in all plant species that produce this compound. The provided experimental protocols offer a solid foundation for the extraction, quantification, and enzymatic studies of this compound, facilitating further investigation into its promising biological activities. The continued exploration of this compound's natural distribution and biosynthesis will undoubtedly contribute to its potential as a lead compound in future therapeutic advancements.

References

A Technical Guide to the Pharmacological Properties of Prunetrin and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of prunetrin (B192197) and its related glycosides. This compound, an O-methylated isoflavone, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes the current understanding of their mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols for their study.

Pharmacological Activities

This compound and its glycosides exhibit a range of pharmacological activities, with the most extensively studied being their anti-cancer, anti-inflammatory, and antioxidant effects.

Anticancer Properties

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma and gastric cancer.[1][2] The primary mechanisms underlying these effects include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1]

Apoptosis Induction: this compound promotes apoptosis through the intrinsic, or mitochondrial, pathway.[1] This is characterized by the increased expression of the pro-apoptotic protein Bak and cleaved caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-xL.[1] Furthermore, this compound treatment leads to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. In some cancer cell types, such as gastric cancer, the aglycone form, prunetin (B192199), has been found to induce necroptosis, a form of programmed necrosis, by targeting RIPK3.

Anti-inflammatory Effects

This compound and its glycoside, prunetinoside, have potent anti-inflammatory properties. The primary mechanism of action is the suppression of the NF-κB signaling pathway. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, these compounds reduce the expression of pro-inflammatory mediators. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2. Additionally, they have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Antioxidant Activity

The flavonoid structure of this compound and its glycosides contributes to their antioxidant properties. They can scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not widely reported, related flavonoids have demonstrated potent antioxidant activity in such assays.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its aglycone, prunetin.

Table 1: In Vitro Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
PrunetinAGSGastric Cancer~40-80
PrunetinMG-63Osteosarcoma~20-25
PrunetinA549Lung Cancer~20-80
PrunetinHL-60Leukemia~20-50
This compoundHepG2, Huh7Hepatocellular CarcinomaNot specified

Note: Specific IC50 values for this compound were not explicitly stated in the reviewed literature, though its cytotoxic effects were confirmed.

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Reference
PrunetinosideRAW 264.7NO Production Inhibition~4-6
PrunetinRAW 264.7NO Production InhibitionNot specified

Table 3: Pharmacokinetic Parameters of Prunetin

ParameterValueReference
Intestinal Absorption95.5%
Caco-2 PermeabilityGood
Blood-Brain Barrier PermeabilityPoor

The bioavailability of flavonoid glycosides can be influenced by the nature of the sugar moiety. Generally, glycosides may have different absorption profiles compared to their aglycone forms.

Signaling Pathways

The pharmacological effects of this compound and its glycosides are mediated through the modulation of several key signaling pathways.

Akt/mTOR Pathway

In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway. This inhibition contributes to the suppression of cell proliferation and the induction of apoptosis.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound-mediated inhibition of the Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is also a target of this compound. In hepatocellular carcinoma cells, this compound treatment leads to the activation of p38-MAPK, which is involved in cell cycle arrest. In contrast, in gastric cancer cells, prunetin induces the activation of JNK, leading to ROS generation and necroptosis. Prunetinoside has also been shown to activate the JNK pathway in its anti-inflammatory response.

MAPK_Pathway cluster_prunetin Prunetin in Gastric Cancer cluster_this compound This compound in Liver Cancer Prunetin Prunetin JNK_P JNK Prunetin->JNK_P activates ROS ROS Generation JNK_P->ROS Necroptosis Necroptosis ROS->Necroptosis This compound This compound p38 p38-MAPK This compound->p38 activates CellCycleArrest G2/M Arrest p38->CellCycleArrest

Caption: Differential modulation of the MAPK pathway by Prunetin and this compound.

NF-κB Pathway

The anti-inflammatory effects of this compound and its glycosides are primarily mediated by the inhibition of the NF-κB pathway. This involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces This compound This compound/ Prunetinoside This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound and its glycosides.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its glycosides on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its glycosides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the Akt/mTOR and MAPK signaling pathways.

Methodology:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer/Macrophage Cell Culture Treatment Treatment with This compound/Glycosides Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow_Cytometry NFkB_Assay NF-κB Reporter Assay (Anti-inflammatory) Treatment->NFkB_Assay IC50 IC50 Determination MTT->IC50 Protein_Expression Protein Expression Quantification Western_Blot->Protein_Expression Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Gene_Expression_Analysis Gene Expression Analysis NFkB_Assay->Gene_Expression_Analysis

References

Prunetrin's Role in Inducing Apoptosis in HepG2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a natural isoflavone (B191592) glycoside, has demonstrated significant anti-cancer properties, particularly in inducing apoptosis in hepatocellular carcinoma (HCC) cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis in the HepG2 human liver cancer cell line. It summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development exploring the therapeutic potential of this compound.

Introduction

Hepatocellular carcinoma remains a major global health challenge with a high mortality rate.[1] The limitations of current therapeutic strategies necessitate the exploration of novel anti-cancer agents. Natural compounds, such as flavonoids, are a promising source for new drug candidates due to their potential for high efficacy and low toxicity. This compound (PUR), a 4'-O-glucoside of prunetin (B192199) found in Prunus species, has emerged as a compound of interest for its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2] This guide focuses on the cellular and molecular events initiated by this compound in HepG2 cells, leading to their apoptotic demise.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HepG2 cells.

Table 1: Cytotoxicity and Apoptotic Induction

ParameterCell LineTreatmentResultReference
Cell ViabilityHepG2This compound (dose-dependent)Significant reduction in cell viability.[1]
Apoptosis RateHepG2This compound (30 µM for 24h)Early Apoptosis: 20.17%, Late Apoptosis: 28.80%[1]
Apoptosis ConfirmationHepG2This compound + z-vad-fmk (pan-caspase inhibitor)z-vad-fmk significantly increased cell viability, indicating caspase-dependent apoptosis.

Note: While a dose-dependent reduction in cell viability has been established, a specific IC50 value for this compound in HepG2 cells is not explicitly stated in the primary literature reviewed.

Table 2: Effects on Key Apoptotic and Signaling Proteins

Protein TargetEffect of this compound TreatmentPathwayReference
Intrinsic Apoptosis Pathway
Cleaved Caspase-9IncreasedIntrinsic Apoptosis
Cleaved Caspase-3IncreasedCommon Execution Pathway
Cleaved PARPIncreasedCommon Execution Pathway
Bak (pro-apoptotic)IncreasedIntrinsic Apoptosis
Bcl-xL (anti-apoptotic)ReducedIntrinsic Apoptosis
Akt/mTOR Pathway
p-AktDecreasedSurvival Signaling
p-mTORDecreasedSurvival Signaling
MAPK Pathway
p-p38IncreasedStress-activated Signaling
p-ERKIncreasedProliferation/Apoptosis Signaling
Cell Cycle Regulation
CDC25cDecreasedG2/M Transition
Cdk1/CDC2DecreasedG2/M Transition
Cyclin B1DecreasedG2/M Transition

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in HepG2 cells through a multi-faceted approach, primarily by triggering the intrinsic (mitochondrial) apoptotic pathway and modulating key survival and stress-related signaling cascades.

Inhibition of the Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound treatment leads to a dose-dependent decrease in the phosphorylation (activation) of both Akt and mTOR in HepG2 cells. By inhibiting this pathway, this compound effectively removes a key survival signal, thereby sensitizing the cells to apoptosis.

Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates Survival Cell Survival & Proliferation mTOR->Survival

Caption: this compound inhibits the pro-survival Akt/mTOR pathway.

Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell fate. In the context of this compound treatment of HepG2 cells, there is an observed increase in the phosphorylation of p38 and ERK. The activation of the p38 MAPK pathway is often associated with cellular stress and apoptosis induction, while sustained ERK activation can also paradoxically promote apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The culmination of this compound's effects on signaling pathways is the activation of the mitochondrial-mediated intrinsic apoptosis pathway. This is evidenced by:

  • Modulation of Bcl-2 family proteins: this compound increases the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL. This shift in the Bak/Bcl-xL ratio leads to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

  • Substrate Cleavage: Active caspase-3 proceeds to cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_0 This compound-Induced Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade & Execution This compound This compound Akt_mTOR Akt/mTOR Inhibition This compound->Akt_mTOR MAPK MAPK (p38, ERK) Activation This compound->MAPK Bcl_xL Bcl-xL Akt_mTOR->Bcl_xL reduces Bak Bak MAPK->Bak increases Mitochondrion Mitochondrion Bcl_xL->Mitochondrion inhibits MOMP Bak->Mitochondrion promotes MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Cleaved Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Cleaved Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound's signaling cascade leading to apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic role of this compound in HepG2 cells.

Cell Culture
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, wash HepG2 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bak, Bcl-xL, p-Akt, Akt, p-p38, p38, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic & Mechanistic Assays cluster_2 Data Analysis & Interpretation Start HepG2 Cell Culture Treatment This compound Treatment (Various Concentrations) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Rate) Treatment->AnnexinV WB Western Blot (Protein Expression) Treatment->WB Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) MTT->Analysis AnnexinV->Analysis Pathway Signaling Pathway Elucidation WB->Pathway Analysis->Pathway

Caption: General workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound induces caspase-dependent apoptosis in HepG2 hepatocellular carcinoma cells. Its mechanism of action involves the suppression of the pro-survival Akt/mTOR pathway and the activation of the intrinsic mitochondrial apoptotic cascade, marked by the modulation of Bcl-2 family proteins and subsequent caspase activation. These findings highlight this compound as a promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for HCC.

Future research should focus on:

  • In vivo studies to validate the anti-tumor efficacy and safety of this compound in animal models of HCC.

  • Pharmacokinetic and pharmacodynamic studies to understand its bioavailability and metabolism.

  • Investigation into potential synergistic effects when combined with existing chemotherapeutic agents.

  • Elucidation of its effects on other cancer hallmarks, such as angiogenesis and metastasis.

This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic applications of this compound in oncology.

References

The Anti-inflammatory Potential of Prunetrin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), an O-methylated isoflavone (B191592), and its derivatives are emerging as potent anti-inflammatory agents with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of their anti-inflammatory effects, focusing on the underlying molecular mechanisms, quantitative efficacy, and detailed experimental methodologies. In vitro and in vivo studies have demonstrated that this compound and its glycoside and phosphate (B84403) derivatives effectively suppress inflammatory responses by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into this promising class of compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including sepsis, arthritis, and inflammatory bowel disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a naturally occurring isoflavone found in plants such as Prunus yedoensis, has garnered attention for its diverse pharmacological activities.[1] Recent studies have elucidated the significant anti-inflammatory properties of this compound and its derivatives, such as prunetinoside (B1593364) (prunetin-5-O-glucoside, PUG) and prunetin (B192199) 4′-O-phosphate (P4P).[2][3] These compounds have been shown to inhibit the production of pro-inflammatory mediators and cytokines, offering a promising avenue for the development of new anti-inflammatory therapeutics.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate the NF-κB and MAPK signaling cascades, two central pathways in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]

This compound and its derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates IkappaBalpha_NFkappaB IκBα-NF-κB Complex IKK->IkappaBalpha_NFkappaB Phosphorylates IκBα NFkappaB NF-κB (p65) NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Translocates This compound This compound & Derivatives This compound->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription IkappaBalpha_NFkappaB->NFkappaB Releases

Figure 1: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a pivotal role in regulating the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors, including NF-κB, and contribute to the expression of pro-inflammatory genes.

Prunetinoside (PUG) has been shown to specifically reduce the phosphorylation of JNK, without affecting p38 and ERK phosphorylation. In contrast, prunetin 4′-O-phosphate (P4P) has demonstrated a broader inhibitory effect, downregulating the phosphorylation of ERK, JNK, and p38. This modulation of the MAPK pathway contributes to the overall anti-inflammatory effects of these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors JNK->Transcription_Factors p38->Transcription_Factors ERK->Transcription_Factors Prunetinoside Prunetinoside (PUG) Prunetinoside->JNK Inhibits Phosphorylation P4P Prunetin 4′-O-phosphate (P4P) P4P->JNK Inhibits P4P->p38 Inhibits P4P->ERK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes Transcription

Figure 2: Modulation of the MAPK signaling pathway by this compound derivatives.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes
CompoundCell LineStimulantTargetConcentration% Inhibition / EffectReference
This compoundRAW 264.7LPSNO Production10 µMSignificant reduction
This compoundRAW 264.7LPSPGE₂ Production10 µMSignificant reduction
This compoundRAW 264.7LPSiNOS Expression10 µMDownregulation
This compoundRAW 264.7LPSCOX-2 Expression10 µMDownregulation
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)NO Production4, 6 µMDose-dependent decrease
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)IL-6 Production4, 6 µMDose-dependent decrease
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)iNOS mRNA4, 6 µMDose-dependent downregulation
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)COX-2 mRNA4, 6 µMDose-dependent downregulation
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)iNOS Protein4, 6 µMDose-dependent downregulation
Prunetinoside (PUG)RAW 264.7LPS (1 µg/mL)COX-2 Protein4, 6 µMDose-dependent downregulation
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSNO ProductionConcentration-dependentInhibition
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSPGE₂ ProductionConcentration-dependentInhibition
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSTNF-α SecretionConcentration-dependentInhibition
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSIL-1β SecretionConcentration-dependentInhibition
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSIL-6 SecretionConcentration-dependentInhibition
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSiNOS ProteinConcentration-dependentReduction
Prunetin 4′-O-phosphate (P4P)RAW 264.7LPSCOX-2 ProteinConcentration-dependentReduction
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelTreatmentParameterEffectReference
LPS-induced endotoxemia in miceThis compoundSerum levels of inflammatory cytokinesSignificant reduction
LPS-induced endotoxemia in miceThis compoundMortalitySignificant reduction
TNBS-induced colitis in miceThis compoundColitis symptoms (body mass loss, disease activity index, inflammation scores)Amelioration
TNBS-induced colitis in miceThis compoundExpression of tight junction proteins (ZO-1, claudin-1)Promotion

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the literature to assess the anti-inflammatory effects of this compound and its derivatives.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound or its derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E₂ (PGE₂) in cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits specific for the target molecule.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration based on a standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, p-NF-κB p65, p-JNK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Procedure:

    • Isolate total RNA from treated cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Monitor the amplification of the target gene in real-time.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Experimental_Workflow cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with this compound/Derivatives + LPS Stimulation Cell_Culture->Treatment Harvest Harvest Supernatant & Cell Lysate Treatment->Harvest NO_Assay NO Production Assay (Griess Reagent) Harvest->NO_Assay Supernatant ELISA ELISA (Cytokines, PGE₂) Harvest->ELISA Supernatant Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot Cell Lysate qRT_PCR qRT-PCR (mRNA Expression) Harvest->qRT_PCR Cell Lysate -> RNA

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound and its derivatives, prunetinoside and prunetin 4′-O-phosphate, have demonstrated significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The compiled quantitative data and detailed experimental protocols in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

  • In-depth in vivo studies: To further validate the therapeutic potential of these compounds in various inflammatory disease models.

  • Structure-activity relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

  • Clinical trials: To ultimately evaluate their efficacy and safety in humans.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective anti-inflammatory therapies.

References

Methodological & Application

Protocol for Prunetrin Extraction from Plant Material: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides a comprehensive guide for the extraction, purification, and quantification of this compound from plant materials, particularly focusing on species from the Prunus genus, such as Prunus spinosa (blackthorn or sloe). The protocols outlined herein are designed to be adaptable for various laboratory settings, offering a foundation for researchers to optimize this compound isolation for drug discovery and development applications.

Introduction

This compound (prunetin-5-O-glucoside) is an isoflavone (B191592) that has been identified in various plant species, notably within the Prunus genus. Research has indicated its potential as a bioactive compound, demonstrating effects on cellular signaling pathways related to cancer cell proliferation and apoptosis. The effective isolation and purification of this compound are crucial preliminary steps for in-depth pharmacological studies. This application note details a generalized protocol for the extraction and purification of this compound, along with methods for its quantification.

General Extraction and Purification Workflow

The overall process for isolating this compound from plant material involves several key stages: preparation of the plant material, solvent extraction, purification of the crude extract, and finally, analysis and quantification of the purified compound.

Extraction_Workflow A Plant Material (e.g., Prunus spinosa flowers/leaves) B Drying and Grinding A->B Preparation C Solvent Extraction (e.g., 80% Methanol) B->C Extraction D Filtration and Concentration (Crude Extract) C->D Concentration E Column Chromatography (e.g., RP-C18 Silica Gel) D->E Initial Purification F Fraction Collection E->F Separation G Semi-Preparative HPLC F->G High-Purity Purification H Pure this compound G->H Isolation I Analysis (HPLC-DAD, LC-MS) H->I Quantification Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Survival Pathway cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Pathway This compound This compound Akt Akt This compound->Akt Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates CDK1 CDK1/Cyclin B1 This compound->CDK1 Downregulates mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M G2/M Arrest CDK1->G2M

Application Note: Quantification of Prunetrin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Prunetrin in various sample matrices. This compound, a glycosyloxyisoflavone, is a bioactive compound with potential health benefits, making its accurate quantification crucial for research, quality control, and drug development.[1] This document provides comprehensive experimental protocols, method validation data, and a clear workflow for researchers, scientists, and professionals in the pharmaceutical and natural product industries.

1. Introduction

This compound (Prunetin 4'-O-glucoside) is a naturally occurring isoflavone (B191592) glycoside found in plants such as Trifolium pratense (red clover) and Dalbergia sissoo.[2] It is the 4'-O-beta-D-glucoside of prunetin (B192199).[2] Isoflavones are a class of flavonoids recognized for their potential antioxidant, anti-inflammatory, and anticancer properties.[1][3] Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of therapeutic agents. This document describes a validated reverse-phase HPLC-UV method that is specific, accurate, and precise for the determination of this compound.

2. Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₂O₁₀
Molecular Weight 446.4 g/mol
IUPAC Name 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
CAS Number 154-36-9

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Syringe filters (0.22 µm or 0.45 µm PVDF)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-25 min: 15-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 85% A, 15% B) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interferences that could damage the column or affect the analysis.

  • Plant Material/Herbal Extracts:

    • Accurately weigh 1.0 g of the powdered plant material or extract.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the residue.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Biological Fluids (e.g., Plasma):

    • To 500 µL of plasma, add 1.5 mL of acetonitrile (protein precipitation).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Prior to injection, filter all prepared samples and standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (% Recovery) 98.5% - 102.3%
Specificity No interference from blank matrix observed
Linearity

The linearity of the method was established by constructing a calibration curve with at least six different concentrations of this compound. The peak area was plotted against the corresponding concentration, and the correlation coefficient was determined.

Precision

Method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. This was done by analyzing replicate injections of quality control samples at three concentration levels (low, medium, high) within the same day and on three different days. The relative standard deviation (%RSD) was calculated.

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three levels. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These values indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow and Diagrams

The overall experimental workflow is depicted in the diagram below, from sample and standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample Sample Matrix (e.g., Plant, Plasma) Sample_Prep Extraction / Precipitation Sample->Sample_Prep Standard This compound Reference Standard Standard_Prep Stock & Working Solutions Standard->Standard_Prep Filtration Filtration (0.22 µm) Sample_Prep->Filtration Standard_Prep->Filtration HPLC HPLC System (C18, Gradient Elution) Filtration->HPLC UV_Detection UV Detector (260 nm) HPLC->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been validated to be linear, precise, accurate, and specific. It is suitable for routine quality control of raw materials and finished products containing this compound, as well as for pharmacokinetic and metabolic studies in drug development.

References

Application Notes and Protocols for the Analysis of Prunetrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (5,7-dihydroxy-4'-methoxy-isoflavone-7-O-glucoside) is a naturally occurring isoflavone (B191592) glycoside found in various plants of the Prunus species. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and comprehensive analysis of this compound is crucial for its identification, characterization, and further development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.

Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, critical for its unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
28.38s
66.45d2.1
86.70d2.1
2'7.45d8.8
3'6.95d8.8
5'6.95d8.8
6'7.45d8.8
OCH₃3.78s
1''5.08d7.3
2''3.45m
3''3.40m
4''3.30m
5''3.25m
6''a3.68dd11.8, 5.5
6''b3.48dd11.8, 2.0
5-OH12.92s
Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)
2154.5
3122.9
4175.8
5161.4
699.9
7162.9
894.8
9157.4
10106.3
1'123.5
2'130.3
3'113.8
4'159.2
5'113.8
6'130.3
OCH₃55.2
1''99.8
2''73.1
3''76.5
4''69.5
5''77.2
6''60.6

Mass Spectrometry Analysis

Proposed ESI-MS/MS Fragmentation of this compound:

In positive ion mode, this compound (exact mass: 446.1264 g/mol ) is expected to form a protonated molecule [M+H]⁺ at m/z 447. The primary fragmentation event would be the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (162 Da) to yield the aglycone fragment (Prunetin) at m/z 285. Further fragmentation of the aglycone would involve retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO and H₂O.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5 mL of DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound using ESI-MS/MS.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Dilute the stock solution with a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • LC-MS/MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions. A typical reversed-phase column (e.g., C18) can be used.

    • Set up the mass spectrometer in positive electrospray ionization mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of this compound.

  • MS Acquisition:

    • Perform a full scan MS experiment to identify the protonated molecular ion [M+H]⁺ of this compound (expected at m/z 447).

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Optimize the collision energy to achieve a rich fragmentation pattern. This may require a ramping of collision energies.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the full scan MS data to confirm the molecular weight.

    • Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway.

Visualizations

This compound Signaling Pathway

Prunetrin_Signaling_Pathway This compound This compound Akt Akt This compound->Akt inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates mTOR mTOR Akt->mTOR Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis p38_MAPK->Cell_Cycle_Arrest induces p38_MAPK->Apoptosis

Caption: this compound's proposed mechanism of action.

Experimental Workflow for this compound Analysis

Prunetrin_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Plant_Material Plant Material (Prunus sp.) Extraction Extraction & Purification Plant_Material->Extraction Prunetrin_Isolate Isolated this compound Extraction->Prunetrin_Isolate NMR_Analysis NMR Analysis (¹H, ¹³C) Prunetrin_Isolate->NMR_Analysis MS_Analysis MS/MS Analysis (ESI) Prunetrin_Isolate->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Fragmentation_Analysis Fragmentation Pattern MS_Analysis->Fragmentation_Analysis Structure_Elucidation->Fragmentation_Analysis Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for this compound analysis.

In Vitro Cell-Based Assays for Prunetrin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a naturally occurring isoflavone (B191592) glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. As a flavonoid, it is recognized for its antioxidant and anti-inflammatory capabilities. Recent in vitro studies have further elucidated its bioactivity, demonstrating its potential as an anti-cancer and neuroprotective agent. These application notes provide a comprehensive overview of cell-based assays to investigate and quantify the biological activities of this compound. Detailed protocols for key experiments are provided to facilitate research and development efforts.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from various in vitro cell-based assays, providing a comparative overview of this compound's efficacy across different cell lines and biological activities.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineAssayConcentration (µM)Observed EffectCitation
HepG2MTT Assay0-50Dose-dependent reduction in cell viability.[1]
Huh7MTT Assay0-50Dose-dependent reduction in cell viability.[1]
Hep3BMTT Assay0-50Dose-dependent reduction in cell viability.
HepG2Colony FormationDose-dependentInhibition of cell proliferation.[1]
Huh7Colony FormationDose-dependentInhibition of cell proliferation.[1]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCC Cell Lines

Cell LineAssayConcentration (µM)Key FindingsCitation
HepG2Flow CytometryNot specifiedInduction of G2/M phase cell cycle arrest.[1]
Huh7Flow CytometryNot specifiedInduction of G2/M phase cell cycle arrest.
HepG2Western BlotDose-dependentCleavage of PARP and caspase-3; Increased cleaved caspase-9 and Bak; Decreased Bcl-xL.
Huh7Western BlotDose-dependentCleavage of PARP and caspase-3; Increased cleaved caspase-9 and Bak; Decreased Bcl-xL.
Hep3BWestern BlotNot specifiedCleavage of PARP and caspase-3.

Table 3: Anti-inflammatory Activity of this compound

Cell LineAssayStimulantConcentrationKey FindingsCitation
RAW 264.7Nitric Oxide (NO) ProductionLPSDose-dependentInhibition of NO production.
RAW 264.7Western BlotLPSDose-dependentDownregulation of iNOS and COX-2 expression.
RAW 264.7ELISA/qRT-PCRLPSDose-dependentReduced expression of TNF-α, IL-1β, and IL-6.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Prunetrin_Anticancer_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits MAPK MAPK Pathway (p38, ERK) This compound->MAPK Activates Cell_Proliferation Cell Proliferation & Survival Akt_mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis Akt_mTOR->Apoptosis Inhibits MAPK->Apoptosis Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Induces

Figure 1: this compound's anti-cancer signaling pathways.

Prunetrin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits Inflammatory_Mediators Inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_Pathway->Inflammatory_Mediators Upregulates

Figure 2: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anti-Cancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Add MTT reagent and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E

Figure 3: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Huh7, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 50 µM) and a vehicle control (e.g., DMSO) for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This method detects the expression levels of key apoptosis-related proteins.

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, cleaved caspase-9, Bak, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Workflow:

Griess_Test_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Measure absorbance at 540 nm E->F

Figure 4: Griess test experimental workflow.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay evaluates the free radical scavenging capacity of this compound.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Neuroprotective Activity Assay

This assay assesses the ability of this compound to protect neuronal cells from oxidative damage.

Protocol:

  • Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates. Differentiate the cells by treating them with Nerve Growth Factor (NGF; 50-100 ng/mL) for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 1.1.

  • Analysis: Compare the viability of this compound-treated cells to that of cells exposed to the oxidative stressor alone to determine the neuroprotective effect.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro cell-based activities of this compound. The summarized data and detailed methodologies will aid researchers in the fields of pharmacology, drug discovery, and molecular biology in exploring the therapeutic potential of this promising natural compound. The diverse biological effects of this compound, from anti-cancer and anti-inflammatory to potential antioxidant and neuroprotective activities, highlight its importance as a subject for further scientific inquiry.

References

Prunetrin as a Chemical Probe for Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a glycosyloxyisoflavone found in plants of the Prunus species, has emerged as a valuable chemical probe for investigating cellular signaling pathways implicated in cancer biology. Its ability to selectively modulate key protein kinases and induce specific cellular phenotypes makes it a powerful tool for target validation and mechanistic studies. This document provides detailed application notes and experimental protocols for utilizing this compound to probe the Akt/mTOR and MAPK signaling pathways, as well as to study its effects on cell cycle progression and apoptosis.

This compound's primary mechanism of action involves the induction of G2/M phase cell cycle arrest and intrinsic apoptosis in cancer cells.[1] These effects are mediated through the inhibition of the prosurvival Akt/mTOR pathway and the activation of the stress-responsive p38 MAPK pathway.[1][2] As a chemical probe, this compound allows for the controlled perturbation of these pathways, enabling researchers to dissect their complex interplay and identify potential therapeutic targets.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of a chemical probe.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HepG2Hepatocellular Carcinoma~3024MTT
Huh7Hepatocellular Carcinoma~3024MTT
Hep3BHepatocellular Carcinoma~2024MTT

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cell Signaling

This compound modulates key signaling pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates the primary signaling cascades affected by this compound.

Prunetrin_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits p38 p38 MAPK This compound->p38 Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits G2M_Arrest G2/M Arrest mTOR->G2M_Arrest p38->G2M_Arrest p38->Apoptosis CyclinB1 Cyclin B1 G2M_Arrest->CyclinB1 CDK1 CDK1/CDC2 G2M_Arrest->CDK1 Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP Bak Bak Apoptosis->Bak Bcl_xL Bcl-xL Apoptosis->Bcl_xL

This compound's main signaling pathways.
General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cancer cells.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Huh7, Hep3B) start->cell_culture treatment Treat with this compound (e.g., 10, 20, 40 µM for 24h) cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (MTT) analysis->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) analysis->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) analysis->apoptosis western Western Blot (Akt/mTOR, MAPK pathways) analysis->western end End viability->end cell_cycle->end apoptosis->end western->end

Workflow for studying this compound's effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For HepG2 cells, seed at a density of 1 x 10⁴ cells/well in a 96-well plate.[3]

    • For Huh7 and Hep3B cells, seed at a density of 1-2 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 100 µM. Ensure the final DMSO concentration is below 0.1%.

    • Replace the medium in the wells with the this compound-containing medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis

This protocol is for analyzing the expression and phosphorylation status of proteins in the Akt/mTOR and MAPK signaling pathways following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • ECL detection reagents

  • Chemiluminescence imaging system

Antibody Table:

Target ProteinTypeCatalog NumberVendorRecommended Dilution
p-Akt (Ser473)Rabbit pAb9271SCell Signaling Technology1:1000
Total AktRabbit pAb9272SCell Signaling Technology1:1000
p-mTOR (Ser2448)Rabbit mAb5536SCell Signaling Technology1:1000
Total mTORRabbit mAb2983SCell Signaling Technology1:1000
p-p38 MAPK (Thr180/Tyr182)Rabbit pAb9211SCell Signaling Technology1:1000
Total p38 MAPKRabbit pAb9212SCell Signaling Technology1:1000
p-ERK1/2 (Thr202/Tyr204)Rabbit pAb9101SCell Signaling Technology1:1000
Total ERK1/2Rabbit pAb9102SCell Signaling Technology1:1000
Anti-rabbit IgG, HRP-linkedGoat pAb7074SCell Signaling Technology1:2000-1:10000

Procedure:

  • Cell Lysis:

    • Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with this compound.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with this compound (e.g., 10, 20, 40 µM) for 24 hours.

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol is for detecting and quantifying apoptosis induced by this compound using Annexin V and PI staining.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Prunetrin's Dose-Dependent Anti-Cancer Activity in Hep3B Liver Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of Prunetrin, a natural flavonoid, on Hep3B human liver cancer cells. The included protocols and data are derived from studies investigating this compound's potential as a therapeutic agent against hepatocellular carcinoma.

Summary of this compound's Effects

This compound has been shown to exert a dose-dependent inhibitory effect on the proliferation of Hep3B liver cancer cells.[1][2] Its mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis through the intrinsic mitochondrial pathway.[1][3] These effects are mediated by the modulation of key signaling pathways, specifically the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK signaling pathway.[1]

Quantitative Dose-Response Data

The anti-proliferative effects of this compound on Hep3B cells have been quantified through cell viability and colony formation assays.

Table 1: Effect of this compound on Hep3B Cell Viability (MTT Assay)
This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.5~100
1~100
2~100
4~100
6~95
8~90
10~85
20<50
40<50
50<50

Data adapted from a 24-hour treatment period. Cell viability was significantly inhibited at concentrations of 20 µM and above.

Table 2: Effect of this compound on Hep3B Colony Formation
This compound Concentration (µM)Colony Formation
5Reduced
10Significantly Reduced
20Significantly Reduced
30Significantly Reduced
40Significantly Reduced

Data based on a 2-week treatment period. This compound demonstrated a dose-dependent reduction in the ability of Hep3B cells to form colonies.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the dose-response of this compound in Hep3B cells.

Cell Culture and Maintenance
  • Cell Line: Hep3B (human hepatocellular carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed Hep3B cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, 20, 40, and 50 µM) for 24 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Procedure:

    • Seed Hep3B cells in a 6-well plate at a low density (e.g., 500 cells/well).

    • Treat the cells with different concentrations of this compound (e.g., 5, 10, 20, 30, and 40 µM).

    • Incubate the plates for 2 weeks, replacing the medium with fresh this compound-containing medium every 3 days.

    • After 2 weeks, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.

    • Count the number of visible colonies.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

  • Procedure:

    • Treat Hep3B cells with the desired concentrations of this compound (e.g., 10, 20, and 40 µM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, CDC25c, PARP, Caspase-3, Caspase-9, Bcl-2, Bak, p-Akt, Akt, p-mTOR, mTOR, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use densitometry to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Visualized Workflows and Signaling Pathways

Experimental Workflow for this compound Dose-Response Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Hep3B Hep3B Cell Culture Treatment This compound Treatment (Dose-Response) Hep3B->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Colony Colony Formation Assay (Proliferation) Treatment->Colony WB Western Blot (Protein Expression) Treatment->WB Quant Quantification & Statistical Analysis MTT->Quant Colony->Quant WB->Quant

Caption: Workflow for evaluating this compound's effects on Hep3B cells.

This compound's Mechanism of Action in Hep3B Cells

G cluster_akt Akt/mTOR Pathway cluster_mapk p38-MAPK Pathway cluster_cycle Cell Cycle cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt Inhibition p38 p38 MAPK This compound->p38 Activation Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Bak Bak (Pro-apoptotic) This compound->Bak Activation mTOR mTOR Akt->mTOR Activation mTOR->Bcl2 Activation Cyclins Cyclin B1, CDK1, CDC25c p38->Cyclins Inhibition G2M G2/M Arrest Cyclins->G2M Casp9 Cleaved Caspase-9 Bak->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Notes and Protocols for ADMET Studies of Prunetrin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ADMET Studies for Predicting Prunetrin Bioavailability

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an O-methylated isoflavone, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for predicting its oral bioavailability and overall clinical efficacy. This document provides a comprehensive overview of the key ADMET parameters for this compound, detailed protocols for essential in vitro assays, and visual representations of the experimental workflows and relevant signaling pathways.

Data Presentation: ADMET Profile of this compound

Table 1: Absorption and Distribution of this compound

ParameterValueSpeciesMethodReference
Intestinal Absorption High (reported as 95.5%)-In silico/Literature Review[1]
Caco-2 Permeability (Papp) Data not available. Recommended to be determined experimentally. A high Papp value (>10 x 10⁻⁶ cm/s) would be indicative of good intestinal permeability.-In vitro Caco-2 Transwell Assay-
Efflux Ratio (Papp B-A / Papp A-B) Data not available. An efflux ratio >2 would suggest active efflux by transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2).-In vitro Caco-2 Transwell Assay-
Plasma Protein Binding Data not available. Recommended to be determined experimentally.Human, Rat, MouseIn vitro Equilibrium Dialysis, Ultracentrifugation, or Ultrafiltration-
Blood-Brain Barrier (BBB) Permeability Poor-In silico/Literature Review[1]

Table 2: Metabolism of this compound

ParameterDescriptionValueSpeciesMethodReference
Primary Metabolic Pathway Glucuronidation-Human, RatIn vitro Microsomal Assays[1]
Metabolizing Enzymes UDP-glucuronosyltransferases (UGTs)UGT1A1, UGT1A8, UGT1A10 (intestinal); UGT1A7, UGT1A9 (hepatic)HumanIn vitro Microsomal Assays[1]
Metabolite Formation Rate (Intestine) Metabolite 2 (this compound-4'-O-glucuronide)Jejunum: 2.20 ± 0.10 nmol/min/mg protein; Ileum: 1.99 ± 0.10 nmol/min/mg proteinHumanIn vitro Intestinal Microsomes[1]
Metabolite Formation Rate (Liver) Metabolite 1 (this compound-5-O-glucuronide)0.073 ± 0.001 nmol/min/mg proteinHumanIn vitro Liver Microsomes
Metabolic Stability (in Liver Microsomes) Data not available. Recommended to be determined experimentally (expressed as half-life, t½).Human, Rat, MouseIn vitro Microsomal Stability Assay-
CYP450 Involvement Metabolism via CYP1A2, CYP2C19, CYP2C9, and CYP3A4 has been suggested.--Literature Review

Table 3: Excretion and Toxicity of this compound

ParameterDescriptionValueSpeciesMethodReference
Excretion Routes Data not available. Likely renal and biliary excretion of metabolites.--In vivo studies-
Interaction with Efflux Transporters Potential substrate for P-glycoprotein (P-gp) and MRP2.--In vitro cell-based assays-
In vitro Cytotoxicity Low cytotoxicity in normal cells.--MTT assay on normal cell lines

Experimental Protocols

Detailed methodologies for key in vitro ADMET experiments are provided below. These protocols are based on standard industry practices and can be adapted for the specific analysis of this compound.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells (passage 30-45)

  • 24-well Transwell® plates (e.g., Corning Costar)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), and a known P-gp substrate (e.g., Digoxin)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values > 200 Ω·cm² are considered suitable for the assay.

  • Preparation of Dosing Solutions: Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in HBSS. For efflux assessment, prepare a dosing solution containing this compound and a P-gp inhibitor (e.g., 100 µM Verapamil).

  • Permeability Assay (AP to BL): a. Wash the Caco-2 monolayers twice with pre-warmed HBSS. b. Add the this compound dosing solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber. c. Incubate the plate at 37°C with gentle shaking (50 rpm). d. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS. e. At the end of the incubation, collect samples from the AP chamber.

  • Permeability Assay (BL to AP): To determine the efflux ratio, perform the experiment in the reverse direction by adding the dosing solution to the BL chamber and sampling from the AP chamber.

  • Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (mol/cm³) Calculate the efflux ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)

Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.

Materials:

  • Pooled human, rat, or mouse liver microsomes

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound stock solution (in DMSO)

  • Control compounds with known metabolic stability (e.g., Verapamil - low stability, Propranolol - high stability)

  • Acetonitrile (B52724) (ACN) with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the microsome mixture at 37°C for 5 minutes. Add this compound (final concentration e.g., 1 µM) to initiate the reaction.

  • Time Course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of this compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (molecular weight cut-off 8-10 kDa)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Control compound with known plasma protein binding (e.g., Warfarin)

  • LC-MS/MS system for analysis

Protocol:

  • Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.

  • Sample Addition: Add plasma spiked with this compound (e.g., 5 µM) to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the device at 37°C on a shaking platform for a predetermined time (e.g., 4-6 hours) to allow for equilibrium to be reached.

  • Sample Collection: After incubation, collect aliquots from both the plasma and the PBS chambers.

  • Sample Analysis: Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.

  • Data Analysis: Calculate the percentage of plasma protein binding using the equation: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] * 100

Visualization of Pathways and Workflows

Experimental Workflow for Predicting this compound Bioavailability

The following diagram illustrates a typical workflow for the in vitro assessment of this compound's potential oral bioavailability.

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_prediction Bioavailability Prediction solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Input efflux Efflux Ratio (P-gp/MRP2) caco2->efflux prediction In Silico Modeling & Bioavailability Prediction caco2->prediction efflux->prediction microsomal_stability Microsomal Stability metabolite_id Metabolite Identification microsomal_stability->metabolite_id microsomal_stability->prediction ppb Plasma Protein Binding ppb->prediction G cluster_this compound cluster_pathways Cellular Signaling Pathways cluster_effects Effects on Bioavailability cluster_transporters Transporters This compound This compound pi3k PI3K/Akt/mTOR This compound->pi3k Modulates mapk MAPK This compound->mapk Modulates pgp P-glycoprotein This compound->pgp Interacts with mrp2 MRP2 This compound->mrp2 Interacts with absorption Modulation of Intestinal Absorption pi3k->absorption Influences metabolism Regulation of Metabolizing Enzymes mapk->metabolism Influences pgp->absorption Affects mrp2->absorption Affects

References

Troubleshooting & Optimization

Improving the solubility of Prunetrin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Prunetrin (B192197) for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a glycosyloxyisoflavone, a type of flavonoid compound found in plants like Prunus species.[1] It has shown potential as an anti-cancer and anti-inflammatory agent.[1] Like many flavonoids, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media. This can cause inaccurate and unreliable results in in vitro experiments by reducing the effective concentration of the compound and potentially causing cellular stress due to the precipitate itself.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro assays, a concentrated stock solution is typically prepared in 100% DMSO and then diluted to the final working concentration in the aqueous culture medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common primary solvent, co-solvent systems can be used to improve the solubility of this compound in aqueous solutions. These systems often include a combination of DMSO with other agents like PEG300, Tween-80, or cyclodextrins. However, the compatibility and potential toxicity of any co-solvent system with your specific cell line must be carefully evaluated.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Problem: A precipitate is observed in the cell culture medium after adding the this compound stock solution.

This is a common issue arising from the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into the aqueous medium, the compound can "crash out" of the solution if its solubility limit is exceeded.

Potential Cause Recommended Solution
High Final Concentration The intended final concentration of this compound may be higher than its solubility limit in the culture medium. Solution: Perform a dose-response experiment starting with a lower, fully soluble concentration to determine the maximum workable concentration that does not precipitate.
"Solvent Shock" Rapidly diluting the concentrated DMSO stock into the aqueous medium can cause localized high concentrations, leading to precipitation. Solution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing. You can also prepare an intermediate dilution in a small volume of medium first.
Temperature Fluctuations Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause dissolved components, including this compound, to precipitate. Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final this compound working solution.
Media Component Interaction This compound may interact with components in your specific cell culture medium, or the medium itself could have pre-existing precipitates (e.g., calcium salts). Solution: Visually inspect your medium for any existing precipitates before adding this compound. If the problem persists, consider testing the solubility of this compound in a simpler buffered solution like PBS to identify potential interactions.
Incorrect Dilution Technique Adding the aqueous medium to the concentrated DMSO stock can cause immediate precipitation. Solution: Always add the small volume of concentrated DMSO stock to the larger volume of pre-warmed aqueous medium.

Data Presentation: this compound and Related Isoflavone Solubility

The following tables summarize the solubility of this compound and its aglycone, Prunetin, in various solvents. This data can help in preparing appropriate stock and working solutions.

Table 1: this compound Solubility

Solvent/SystemSolubilitySource
DMSO25 mg/mL (56.00 mM)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.80 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.80 mM)[2]

Note: For the 25 mg/mL solution in DMSO, ultrasonic treatment may be required. Hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial is recommended.

Table 2: Prunetin (Aglycone of this compound) Solubility

Solvent/SystemSolubilitySource
DMSO~10 mg/mL
Dimethyl formamide~10 mg/mL
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and a final working solution in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

Part A: Preparing a 10 mM Stock Solution

  • Calculate the required mass of this compound for your desired stock solution volume (Molecular Weight of this compound: 446.40 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 4.46 mg of this compound powder.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO (in this example, 1 mL) to the tube.

  • Vortex the tube until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Part B: Preparing a 10 µM Working Solution (Example)

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock solution. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium.

  • Crucial Step to Avoid Precipitation: Add the 10 µL of this compound stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the flask or tube. Do not add the medium to the DMSO stock.

  • Once the stock solution is added, cap the flask/tube and invert it several times to ensure thorough mixing.

  • Visually inspect the medium for any signs of precipitation. The medium should remain clear.

  • Use this freshly prepared working solution immediately for your cell culture experiments.

Protocol 2: Kinetic Solubility Assay

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Add 198 µL of PBS to each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound-DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Mix thoroughly by pipetting up and down.

  • Perform serial dilutions across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for the subsequent wells.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, for a direct UV assay, filter the contents of each well through a filter plate and measure the UV absorbance of the filtrate at the appropriate wavelength for this compound.

Visualizations

Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways, including the Akt/mTOR and p38-MAPK pathways.

Prunetrin_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates Cell_Viability Cell Viability mTOR->Cell_Viability Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Prunetrin_p38_MAPK_Pathway This compound This compound p38_MAPK p38-MAPK This compound->p38_MAPK Activates Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Induces

Caption: this compound activates the p38-MAPK signaling pathway.

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay start Weigh this compound Powder dissolve Dissolve in 100% DMSO (Ultrasonic if needed) start->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute Add Stock to Medium (Dropwise with swirling) stock->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute working Final Working Solution (e.g., 10 µM) dilute->working add_to_cells Add to Cells working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro assays.

References

Stability of Prunetrin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prunetrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound for my experiments. Which solvents are recommended, and are there any known stability issues?

A1: this compound, a glycosylated flavonoid, is generally more soluble in polar organic solvents than in nonpolar ones. Commonly used solvents for flavonoids include ethanol, methanol (B129727), DMSO, and acetonitrile. While specific public data on this compound's stability in these solvents is limited, glycosylation is known to enhance the aqueous solubility and stability of flavonoids compared to their aglycone counterparts.[1] However, like many flavonoids, this compound may be susceptible to degradation under certain conditions. For aqueous solutions, be aware that the pH can significantly impact stability.

Q2: My this compound solution appears to be changing color over time. What could be the cause?

A2: Color change in a flavonoid solution can be an indicator of degradation. Flavonoids are prone to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.[1] Ensure your solutions are protected from light and stored at an appropriate temperature, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. The choice of solvent can also influence stability; for instance, some flavonoids show greater degradation in certain alcohols over time.

Q3: I am observing a decrease in the concentration of this compound in my stock solution over a few days. How can I prevent this?

A3: A decrease in concentration suggests degradation. To mitigate this, follow these best practices:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents.

  • Storage Conditions: Store stock solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For long-term storage of highly sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

  • pH Control: If using aqueous buffers, maintain a slightly acidic to neutral pH, as alkaline conditions can promote the degradation of many flavonoids.

  • Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability of this compound in your solvent system and experimental setup, a forced degradation study is recommended.[2][3][4] This involves subjecting the this compound solution to various stress conditions (e.g., acid, base, oxidation, heat, and light) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue: Unexpected or irreproducible results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare the this compound dilutions in your cell culture medium immediately before adding them to the cells.

    • Vehicle Control: Ensure your vehicle control (the solvent used to dissolve this compound) is not causing cytotoxicity.

    • Stability Check: Perform a short-term stability study of this compound in the cell culture medium under your incubation conditions (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of this compound by HPLC.

Issue: Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound samples.

  • Possible Cause: These could be degradation products of this compound.

  • Troubleshooting Steps:

    • Forced Degradation: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help in confirming if the unknown peaks in your experimental samples correspond to degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC system to check the peak purity of the this compound peak and the unknown peaks.

    • LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is a powerful tool for determining the molecular weights of the degradation products and aiding in their structural elucidation.

Data Presentation

The following tables are templates for summarizing quantitative data from your this compound stability studies.

Table 1: Stability of this compound in Different Solvents at Various Temperatures

Solvent SystemTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)Concentration after 72h (µg/mL)% Recovery after 72h
Methanol4
25 (Room Temp)
Ethanol4
25 (Room Temp)
DMSO4
25 (Room Temp)
PBS (pH 7.4)4
25 (Room Temp)

Table 2: Forced Degradation Study of this compound

Stress ConditionTime (hours)Initial Concentration (µg/mL)Concentration after Stress (µg/mL)% DegradationNumber of Degradation Products
0.1 M HCl2
6
24
0.1 M NaOH2
6
24
3% H₂O₂2
6
24
Heat (80°C)2
6
24
Photostability (ICH Q1B)24

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a set temperature (e.g., 80°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 2, 6, 24 hours) at room temperature or an elevated temperature. A control sample (this compound solution without the stressor) should be kept under the same conditions.

  • Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound.

  • Injection Volume: 10 µL

  • Data Analysis: The concentration of this compound is quantified by comparing the peak area of the sample to a standard curve prepared from a reference standard of known concentration.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) stock->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose to thermal Thermal (e.g., 80°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Degradation, Degradant Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Stability_Assessment_Logic start Start: Need to assess This compound stability prep Prepare this compound solution in desired solvent system start->prep storage Define storage conditions (Temperature, Light Exposure) prep->storage sampling Collect samples at defined time points (e.g., 0, 24, 48, 72h) storage->sampling analysis Analyze samples using a validated HPLC method sampling->analysis quantify Quantify this compound concentration and identify degradation products analysis->quantify evaluate Evaluate % recovery and degradation profile quantify->evaluate decision Decision: Is the stability acceptable for the intended use? evaluate->decision stable Proceed with experiment decision->stable Yes unstable Troubleshoot: - Change solvent - Adjust storage conditions - Use freshly prepared solutions decision->unstable No

Caption: Logical workflow for assessing this compound stability in a solvent system.

References

Technical Support Center: Optimization of Prunetrin Extraction from Red Clover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of prunetrin (B192197) from red clover (Trifolium pratense).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most critical factors I should re-evaluate in my extraction protocol?

A1: Low this compound yield can stem from several factors. Systematically review the following:

  • Solvent Composition: The polarity of your solvent system is crucial. For isoflavone (B191592) glycosides like this compound, aqueous organic solvents are generally most effective. Studies on red clover isoflavones suggest that ethanol (B145695) concentrations between 50% and 86% are optimal.[1][2] Pure ethanol or water alone may result in lower yields. Solvents with higher polarity tend to extract isoflavones more efficiently.[3]

  • Extraction Temperature: Temperature can have a significant impact. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of isoflavones.[1][4] For ultrasound-assisted extraction (UAE) of red clover isoflavones, a temperature of around 40°C has been identified as optimal, as higher temperatures led to decreased yield, indicating poor stability.

  • Extraction Time: Ensure your extraction time is adequate for sufficient mass transfer of this compound from the plant material to the solvent. For UAE, extraction times can be relatively short (e.g., 10-30 minutes). For other methods like maceration or reflux, longer durations may be necessary. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

  • Particle Size: The surface area of your plant material plays a key role. Grinding the dried red clover to a fine powder (e.g., 40 mesh) significantly increases the contact area between the plant material and the solvent, leading to improved extraction efficiency.

  • Solid-to-Liquid Ratio: A suboptimal ratio can lead to either inefficient extraction or wastage of solvent. For red clover isoflavones, a ratio of 1:29 (g/mL) has been reported as optimal in one study.

Q2: I am observing peak tailing or broadening for this compound in my HPLC chromatogram. What could be the cause and how can I fix it?

A2: Chromatographic issues like peak tailing or broadening can be due to several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from your plant extract. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may be degraded and require replacement.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For isoflavones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure sharp peaks.

  • Sample Solvent and Mobile Phase Mismatch: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.

Q3: I suspect that this compound is degrading during my extraction process. How can I minimize this?

A3: this compound, like other isoflavones, can be susceptible to degradation, especially at high temperatures. Consider the following to minimize degradation:

  • Use Milder Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often achieve high extraction efficiencies with shorter extraction times and lower temperatures compared to traditional methods like reflux or Soxhlet extraction, thus reducing the risk of thermal degradation.

  • Optimize Temperature: As mentioned, avoid excessive temperatures. For UAE of red clover isoflavones, 40°C was found to be optimal.

  • Protect from Light and Oxygen: Flavonoids can be sensitive to light and oxidation. Conduct extractions in amber glassware and consider purging the extraction vessel with nitrogen to minimize oxidative degradation.

  • Acidification: While acidification can sometimes improve the extraction of certain compounds, it has been shown to reduce the recovery of some isoflavone forms and may promote chemical transformations. It is advisable to start with a neutral or slightly acidic extraction solvent.

Q4: Should I use fresh or dried red clover for this compound extraction?

A4: Most protocols for isoflavone extraction from red clover utilize dried and powdered plant material. Drying the plant material removes water, which can interfere with the extraction efficiency of organic solvents and allows for easier grinding to a uniform particle size. This increases the surface area for solvent penetration and improves extraction yield.

Data Presentation

Table 1: Comparison of Optimal Parameters for Isoflavone Extraction from Red Clover

ParameterUltrasound-Assisted Extraction (UAE)Reflux Extraction
Optimal Solvent 86% Ethanol60% Ethanol
Optimal Temperature 40°C80°C
Optimal Time 10 minutes60 minutes
Solid-to-Liquid Ratio 1:29 (g/mL)1:10 (g/mL)
Particle Size 40 meshNot specified, but powdered material is used.

Table 2: Influence of Solvent Concentration and Temperature on Total Polyphenol Content from Red Clover (Shaking Extraction)

Ethanol Conc. (%)Temperature (°C)Extraction Time (min)Relative Polyphenol Yield
408060Moderate
608060High
808060Highest
Water8060Low

Data adapted from a study on polyphenol extraction, which includes isoflavones. Higher temperatures and ethanol concentrations generally resulted in higher yields.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the extraction of isoflavones from red clover.

  • Sample Preparation:

    • Dry the aerial parts of red clover at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder and pass it through a 40-mesh sieve.

  • Extraction:

    • Accurately weigh 5 g of the powdered red clover.

    • Place the powder into a 250 mL flask.

    • Add 145 mL of 86% ethanol (to achieve a 1:29 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature of the ultrasonic bath to 40°C.

    • Sonicate for 10 minutes.

  • Post-Extraction Processing:

    • Filter the extract through Whatman No. 1 filter paper.

    • For concentration, use a rotary evaporator at a controlled temperature (e.g., < 50°C) to remove the ethanol.

    • Re-dissolve the concentrated extract in a known volume of methanol (B129727) or mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC-DAD Quantification of this compound

This is a general protocol for the quantification of isoflavones and can be adapted for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

    • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

      • Example Gradient: 0-10 min, 30-50% B; 10-15 min, 50-60% B; 15-20 min, 60-30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: this compound has a UV absorption maximum around 260 nm. Monitor at this wavelength for quantification.

  • Quantification:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

    • Inject the standards and the prepared red clover extracts.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis drying Drying of Red Clover grinding Grinding and Sieving (40 mesh) drying->grinding extraction Sonication (86% Ethanol, 40°C, 10 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hplc HPLC-DAD Quantification concentration->hplc

Caption: Experimental workflow for this compound extraction and quantification.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction This compound This compound Akt Akt This compound->Akt inhibition mTOR mTOR This compound->mTOR inhibition p38 p38 This compound->p38 activation ERK ERK This compound->ERK activation Akt->mTOR CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest Caspase3 Caspase-3 Activation p38->Caspase3 ERK->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: this compound's inhibitory and activating effects on key signaling pathways.

References

Navigating Prunetrin Interference: A Technical Guide for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Prunetrin (B192197), a naturally occurring isoflavone (B191592) glycoside, its unique biochemical properties can present challenges in various experimental assays. This technical support center provides a comprehensive guide to troubleshooting and mitigating potential interference from this compound, ensuring the accuracy and reliability of your research data.

This compound's biological activities, including its influence on signaling pathways such as Akt/mTOR and MAPK, make it a compound of significant interest.[1][2] However, like many flavonoids, its chemical nature can lead to non-specific interactions and artifacts in common biochemical assays. This guide offers a question-and-answer-based approach to directly address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of biochemical assays where this compound interference is a concern?

A1: this compound, as a flavonoid, has the potential to interfere with a range of assays, particularly those that rely on colorimetric or fluorometric detection methods. Key areas of concern include:

  • Protein Quantification Assays: Flavonoids have been shown to interfere with common protein assays like the Bicinchoninic acid (BCA) and Lowry assays, often leading to an overestimation of protein concentration.[3][4]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference in ELISAs can arise from multiple factors, including non-specific binding to assay components or interference with the enzymatic reporter system.

  • Fluorescence-Based Assays: this compound's intrinsic fluorescence can lead to high background signals, while its chemical structure may also cause quenching of the fluorescent signal from your probes.

  • Enzyme Kinetic Assays: Flavonoids can interfere with peroxidase-based enzymatic assays, leading to an underestimation of activity.[3]

  • Cell Viability Assays (e.g., MTT): Flavonoids can directly reduce tetrazolium dyes, leading to an overestimation of cell viability.

Q2: I'm observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause and how can I fix it?

A2: A high background signal is likely due to this compound's intrinsic fluorescence (autofluorescence). To address this, consider the following troubleshooting steps:

  • Determine this compound's Spectral Properties: First, measure the excitation and emission spectra of this compound under your specific assay conditions (buffer, pH, etc.). This will help you identify the wavelengths at which it fluoresces.

  • Select Appropriate Fluorophores: Choose fluorescent probes with excitation and emission spectra that are spectrally distinct from this compound's fluorescence profile.

  • Use a "Compound-Minus" Control: Run a control sample containing this compound but without your fluorescent probe to quantify the background fluorescence from this compound alone. Subtract this background from your experimental readings.

  • Optimize Filter Sets: If using a fluorescence plate reader or microscope, ensure that your filter sets are optimized to minimize the detection of this compound's autofluorescence.

Q3: My results from an enzyme inhibition assay with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results in enzyme inhibition assays can stem from several factors related to this compound's chemical behavior:

  • Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit enzymes.

  • Redox Activity: As a phenolic compound, this compound can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the generation of reactive oxygen species (ROS) that can inactivate the enzyme.

  • Non-Specific Binding: this compound may bind to the enzyme at sites other than the active site, causing conformational changes that affect its activity.

To troubleshoot these issues, refer to the detailed experimental protocols in the "Troubleshooting Guides" section below.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific assay types.

Protein Quantification Assays (BCA, Lowry)

Issue: Inaccurate protein concentration measurement in the presence of this compound.

  • Question: Why is my protein concentration overestimated when this compound is present in the sample?

    • Answer: Flavonoids, including this compound, can reduce Cu2+ to Cu+ ions, which is the basis of the colorimetric signal in both BCA and Lowry assays. This leads to a higher absorbance reading and an artificially inflated protein concentration.

  • Question: How can I mitigate this interference?

    • Answer: The most effective method is to precipitate the protein to separate it from the interfering flavonoid.

      Experimental Protocol: Acetone (B3395972) Precipitation

      • To your protein sample containing this compound, add four volumes of ice-cold acetone.

      • Vortex briefly and incubate at -20°C for 60 minutes.

      • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

      • Carefully decant the supernatant containing the dissolved this compound.

      • Wash the protein pellet with a small volume of ice-cold acetone and centrifuge again.

      • Air-dry the pellet to remove residual acetone.

      • Resuspend the protein pellet in a suitable buffer for your downstream application and proceed with the protein quantification assay.

Fluorescence-Based Assays

Issue: High background or signal quenching in the presence of this compound.

  • Question: How do I determine if this compound is causing spectral overlap in my assay?

    • Answer: You will need to measure the absorbance and fluorescence spectra of this compound.

      Experimental Protocol: Spectral Scanning of this compound

      • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiment.

      • Absorbance Spectrum: Use a spectrophotometer to measure the absorbance of the this compound solution from 200 nm to 800 nm.

      • Fluorescence Spectra: Use a spectrofluorometer to measure the fluorescence of the this compound solution.

        • Excitation Spectrum: Set the emission wavelength to a value slightly higher than the absorbance maximum and scan a range of excitation wavelengths.

        • Emission Spectrum: Set the excitation wavelength to the determined excitation maximum and scan a range of emission wavelengths.

  • Question: What should I do if I observe spectral overlap?

    • Answer:

      • Change Fluorophore: Select a fluorophore with excitation and emission maxima that do not overlap with this compound's fluorescence.

      • Use a Quenching Control: To determine if this compound is quenching your fluorophore's signal, prepare a sample containing your fluorescent probe and this compound in the absence of the biological target. A decrease in fluorescence intensity compared to the probe alone indicates quenching.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: False-positive or false-negative results in an ELISA with this compound.

  • Question: What are the potential mechanisms of this compound interference in an ELISA?

    • Answer:

      • Non-specific Binding: this compound may bind to the capture antibody, detection antibody, or the antigen itself, leading to either inhibition of binding (false negative) or non-specific signal generation (false positive).

      • Enzyme Inhibition/Activation: this compound could directly inhibit or, less commonly, activate the enzyme conjugate (e.g., Horseradish Peroxidase - HRP), affecting the final colorimetric or fluorometric readout.

  • Question: How can I test for and mitigate ELISA interference?

    • Answer: A series of control experiments are necessary.

      Experimental Protocol: ELISA Interference Controls

      • Antigen-Coated Plate Control: Coat a plate with your antigen. Add this compound at various concentrations along with the detection antibody-enzyme conjugate (without the primary antibody). If a signal is generated, it indicates non-specific binding of the detection conjugate.

      • No-Antigen Control: Use a non-coated plate. Add your full ELISA system (capture antibody, antigen, detection antibody, this compound). A signal here indicates non-specific binding of assay components to the plate.

      • Enzyme Activity Control: In a separate plate or tube, mix the enzyme conjugate with its substrate in the presence and absence of this compound. A change in signal indicates direct interference with the enzyme.

    • Mitigation Strategies:

      • Increase Blocking Efficiency: Use a more stringent blocking buffer (e.g., with a higher concentration of blocking protein or a different type of blocking agent).

      • Optimize Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound this compound.

      • Sample Dilution: If the interference is concentration-dependent, diluting the sample containing this compound may alleviate the issue, provided the analyte of interest remains detectable.

Data Presentation

The following table summarizes the potential interferences of this compound in various biochemical assays and suggests mitigation strategies.

Assay TypePotential Interference MechanismObserved EffectMitigation Strategy
Protein Quantification (BCA, Lowry) Reduction of Cu2+ ions by this compoundOverestimation of protein concentrationProtein precipitation (e.g., with acetone) prior to assay
Fluorescence-Based Assays Intrinsic fluorescence (autofluorescence)High background signalSpectral analysis, use of spectrally distinct fluorophores, background subtraction
Fluorescence quenchingDecreased signal intensityQuenching control experiments, use of a different fluorophore
ELISA Non-specific binding to assay componentsFalse-positive or false-negative resultsComprehensive control experiments, optimized blocking and washing
Inhibition/activation of enzyme conjugateInaccurate signal generationEnzyme activity control experiments
Enzyme Kinetic Assays (Peroxidase-based) Inhibition of peroxidase activityUnderestimation of enzyme activityUse of alternative, non-peroxidase-based detection methods
Cell Viability Assays (MTT) Direct reduction of tetrazolium dyeOverestimation of cell viabilityUse of alternative assays (e.g., cell counting, trypan blue exclusion)

Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like cell cycle arrest and apoptosis.

Prunetrin_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt Inhibition p38_MAPK p38 MAPK This compound->p38_MAPK Activation Apoptosis Apoptosis This compound->Apoptosis Induction mTOR mTOR Akt->mTOR Activation G2M_Arrest G2/M Phase Arrest p38_MAPK->G2M_Arrest Induction

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Troubleshooting Assay Interference

A logical workflow is essential for systematically identifying and mitigating assay interference.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Unexpected Assay Result with this compound Check_Controls Review Assay Controls (Positive, Negative, Vehicle) Start->Check_Controls Interference_Suspected Interference Suspected Check_Controls->Interference_Suspected Anomalies Found No_Interference Re-evaluate Experiment Check_Controls->No_Interference Controls OK Spectral_Analysis Perform Spectral Analysis (Absorbance & Fluorescence) Interference_Suspected->Spectral_Analysis Solubility_Check Check for Precipitation/ Aggregation Interference_Suspected->Solubility_Check Control_Experiments Run Specific Interference Controls Interference_Suspected->Control_Experiments Identify_Mechanism Identify Interference Mechanism (Spectral, Quenching, Aggregation, etc.) Spectral_Analysis->Identify_Mechanism Solubility_Check->Identify_Mechanism Control_Experiments->Identify_Mechanism Mitigate Apply Mitigation Strategy (e.g., Change Fluorophore, Precipitate Protein) Identify_Mechanism->Mitigate Validate Validate Mitigation with Controls Mitigate->Validate

Caption: A logical workflow for troubleshooting this compound assay interference.

By following these guidelines and employing the appropriate control experiments, researchers can confidently navigate the potential challenges of working with this compound and ensure the generation of high-quality, reliable data.

References

Technical Support Center: Enhancing the Bioavailability of Prunetrin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working to enhance the in vivo bioavailability of Prunetrin.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. Is this expected?

A1: Yes, this is a common challenge. This compound, like many other isoflavones, exhibits low oral bioavailability. This is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound has limited solubility in aqueous environments, which restricts its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.

  • Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the intestines and the liver. The primary metabolic pathway is glucuronidation, where glucuronic acid is attached to the molecule, facilitating its rapid excretion. Studies have shown that intestinal microsomes are particularly efficient at metabolizing this compound.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound for our in vivo experiments?

A2: The main goal is to increase the amount of this compound that reaches systemic circulation in its active form. The most effective strategies focus on improving its solubility and protecting it from premature metabolism. Key approaches include:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. This technique can convert the crystalline form of the drug into a more soluble amorphous state, thereby enhancing its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin (like hydroxypropyl-β-cyclodextrin) can significantly increase its aqueous solubility.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, which can lead to improved absorption.

Q3: Which formulation strategy should we choose for our study?

A3: The choice of formulation depends on your specific experimental needs, resources, and the desired pharmacokinetic profile.

  • Solid dispersions are a robust method for significantly improving dissolution rates. The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a lab setting.

  • Cyclodextrin complexes are particularly effective at increasing solubility and are relatively straightforward to prepare using methods like co-solvent lyophilization.

  • Nanoparticle formulations can offer advantages in terms of both solubility and potentially targeted delivery, but the formulation process can be more complex.

For initial studies, both solid dispersions and cyclodextrin complexes are excellent starting points.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability Despite Using a Formulation
Possible Cause Troubleshooting Steps
Incomplete Conversion to Amorphous State (Solid Dispersions) 1. Confirm Amorphous State: Use techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to verify that the this compound in your solid dispersion is amorphous and not crystalline. 2. Optimize Drug-to-Polymer Ratio: A higher proportion of the hydrophilic polymer may be needed to fully disperse the drug and prevent crystallization. Experiment with different ratios (e.g., 1:5, 1:10). 3. Ensure Complete Solvent Removal: Residual solvent can promote recrystallization. Ensure thorough drying of your solid dispersion under vacuum.
Inefficient Complexation (Cyclodextrins) 1. Verify Complex Formation: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. 2. Optimize Molar Ratio: The stoichiometry of the complex is crucial. A 1:1 molar ratio is common, but this should be confirmed experimentally for this compound and your chosen cyclodextrin. 3. Refine Preparation Method: Ensure proper dissolution of both this compound and the cyclodextrin during preparation and that the conditions are optimal for complex formation.
Rapid First-Pass Metabolism 1. Investigate Metabolic Pathways: In vitro studies using liver and intestinal microsomes can help quantify the extent of this compound's metabolism. 2. Consider Co-administration with Inhibitors: For mechanistic studies, co-administration with known inhibitors of glucuronidation (e.g., piperine) can help to elucidate the impact of first-pass metabolism on bioavailability. Note: This may not be suitable for all study designs.
P-glycoprotein (P-gp) Efflux Some flavonoids are substrates for efflux transporters like P-gp, which can pump the compound back into the intestinal lumen after absorption. While not definitively established for this compound, this is a potential contributor to low bioavailability. Co-administration with a P-gp inhibitor could be explored in mechanistic studies.
Issue 2: Inconsistent Results Between Animal Cohorts
Possible Cause Troubleshooting Steps
Variability in Formulation Administration 1. Ensure Homogeneous Formulation: For suspensions, ensure uniform redispersion by vortexing or sonicating immediately before each administration. For solutions, confirm that the formulated this compound remains fully dissolved. 2. Accurate Dosing: Use calibrated equipment for oral gavage to ensure each animal receives the correct dose volume.
Physiological Variability in Animals 1. Fasting: Fast animals overnight before dosing to minimize variability in gastrointestinal absorption. Ensure access to water. 2. Standardize Animal Strain, Age, and Sex: These factors can influence drug metabolism and absorption.

Quantitative Data Summary

Since direct comparative in vivo pharmacokinetic data for formulated this compound is limited in publicly available literature, the following tables provide representative data. Table 1 shows typical pharmacokinetic parameters for a structurally similar isoflavone (B191592), Biochanin A, in rats, which is expected to have a similarly low oral bioavailability to unformulated this compound[1][2]. Table 2 provides a hypothetical but realistic illustration of the potential improvement in bioavailability that could be achieved with solid dispersion and cyclodextrin complex formulations, based on enhancements seen with other poorly soluble flavonoids.

Table 1: Representative Pharmacokinetic Parameters of an Unformulated Isoflavone (Biochanin A) in Rats Following Oral Administration [1][2]

ParameterValue
Dose (mg/kg)50
Cmax (ng/mL)~100
Tmax (h)~6
AUC (0-t) (ng·h/mL)~800
Absolute Bioavailability (%) < 4%

Table 2: Illustrative Example of Potential Bioavailability Enhancement of this compound with Formulation

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability Improvement (Fold Increase vs. Unformulated)
Unformulated this compound (Hypothetical)501006.08001.0
This compound Solid Dispersion (Illustrative)505002.040005.0
This compound-HP-β-CD Complex (Illustrative)504001.532004.0

Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the potential magnitude of improvement and is not based on direct experimental results for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (B145695) (or another suitable organic solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:10 w/w).

    • Dissolve the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent at a controlled temperature (e.g., 40-50 °C) under reduced pressure until a solid film or powder is formed on the flask wall.

  • Drying:

    • Scrape the solid material from the flask.

    • Further dry the solid dispersion in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Gently pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Preparation of Solutions:

    • Prepare an aqueous solution of HP-β-CD (e.g., in a 1:1 molar ratio with this compound).

    • Prepare a concentrated solution of this compound in ethanol.

  • Complexation:

    • Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal and Lyophilization:

    • Filter the resulting solution to remove any un-complexed this compound.

    • Freeze the clear solution at -80 °C.

    • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

  • Storage:

    • Store the lyophilized inclusion complex in a desiccator.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Materials:

  • Sprague-Dawley rats (or another appropriate strain)

  • This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • -80 °C freezer

  • LC-MS/MS system

Methodology:

  • Animal Handling and Dosing:

    • Fast rats overnight (approx. 12 hours) with free access to water.

    • Administer the this compound formulation via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80 °C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724) (typically 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation formulation This compound Formulation (e.g., Solid Dispersion, Cyclodextrin Complex) characterization Physicochemical Characterization (XRD, DSC, FTIR) formulation->characterization dosing Oral Administration to Animal Model (e.g., Rats) formulation->dosing sampling Blood Sampling at Timed Intervals dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep lcms Quantification by LC-MS/MS plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis bioavailability Determine Bioavailability Enhancement pk_analysis->bioavailability

Caption: Experimental workflow for enhancing and evaluating this compound's bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation Promotes This compound Enhanced this compound Bioavailability This compound->akt Inhibits This compound->mtor Inhibits

Caption: this compound's inhibitory effect on the Akt/mTOR signaling pathway.

References

Refining protocols for Prunetrin treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prunetrin Treatment in Cell Culture. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cell lines?

A1: this compound (Prunetin 4′-O-glucoside) is a naturally occurring isoflavone (B191592) found in plants of the Prunus species.[1][2] In cancer cell research, its primary mechanism involves inducing cell cycle arrest and apoptosis.[1][2] Specifically, it has been shown to arrest the cell cycle at the G2/M phase by downregulating key regulatory proteins like Cyclin B1, CDK1/CDC2, and CDC25c.[1] Furthermore, this compound promotes apoptosis through the intrinsic, or mitochondrial, pathway.

Q2: Which signaling pathways are modulated by this compound treatment?

A2: this compound has been demonstrated to modulate several critical signaling pathways in cancer cells. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. Concurrently, it activates the p38-MAPK signaling pathway. The inhibition of Akt/mTOR signaling and activation of p38-MAPK collectively contribute to its anti-cancer effects. Some related compounds have also been shown to modulate the NF-κB pathway.

Q3: What are the typical concentrations of this compound used in cell culture experiments?

A3: The effective concentration of this compound is dose-dependent and varies by cell line. In studies with Hep3B, HepG2, and Huh7 hepatocellular carcinoma cells, concentrations typically range from 10 µM to 40 µM for a 24-hour treatment period. Cytotoxicity assays have shown that cell viability can drop below 50% at concentrations from 20 µM to 50 µM. It is always recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How should I prepare a this compound stock solution?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Solubility / Precipitation in Media This compound may have limited solubility in aqueous culture media, especially at high concentrations. The stock solution may not have been mixed adequately.Prepare the stock solution in 100% DMSO. When diluting into media, add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion. Perform a solubility test by preparing the final concentration in media and observing it under incubation conditions for any precipitation over time.
Inconsistent or No Effect on Cell Viability The concentration may be too low for the specific cell line. The treatment duration may be insufficient. The this compound compound may have degraded. Cells may be resistant to the treatment.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.5 µM to 50 µM) and vary the incubation time (e.g., 24, 48, 72 hours). Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Verify the results with a positive control known to induce apoptosis in your cell line.
High Background Cytotoxicity in Control Group The concentration of the solvent (DMSO) may be too high. The cells may be unhealthy or stressed prior to treatment.Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (ideally ≤ 0.1%). Regularly check cells for proper morphology and growth before starting an experiment. Use a fresh batch of culture medium and supplements.
Difficulty Reproducing Western Blot Results Inconsistent protein loading. Issues with antibody quality or concentration. Variation in treatment application.Use a reliable loading control (e.g., β-actin, GAPDH) to normalize protein levels. Optimize primary and secondary antibody concentrations. Ensure precise timing and consistent application of this compound for each experiment. Save samples from each step of the process to backtrack if an error occurs.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Hepatocellular Carcinoma Cell Lines

Cell Line Assay Concentration Range Incubation Time Observed Effect
Hep3B MTT Assay 0.5 - 50 µM 24 hours Dose-dependent decrease in cell viability.
Hep3B Western Blot 10, 20, 40 µM 24 hours Inhibition of Akt/mTOR, activation of p38-MAPK.
HepG2 & Huh7 Cytotoxicity Assay 10, 15, 30 µM Not Specified Induction of intrinsic apoptosis.

| Hep3B | Colony Formation | 5, 10, 20, 30, 40 µM | 2 weeks | Significant reduction in colony formation ability. |

Table 2: Key Molecular Effects of this compound Treatment (40 µM for 24h in Hep3B cells)

Target Category Protein Effect
Cell Cycle Cyclin B1, CDK1/CDC2, CDC25c Expression Decreased
Apoptosis (Pro-Apoptotic) Cleaved Caspase-3, Cleaved Caspase-9, Bak Expression Increased
Apoptosis (Anti-Apoptotic) Bcl-2, Bcl-xL Expression Decreased
Signaling Pathways p-Akt, p-mTOR Expression Decreased

| Signaling Pathways | p-p38 MAPK | Expression Increased |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from studies on Hep3B cells.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.5, 1, 2, 4, 8, 10, 20, 40, 50 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis

This protocol is for analyzing changes in protein expression following this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, PARP, Caspase-3, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify protein band intensity, normalizing to a loading control.

Visualizations

Prunetrin_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 inhibits Bak Bak This compound->Bak activates PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth G2M_Arrest G2/M Arrest p38->G2M_Arrest Casp9 Caspase-9 Bak->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow_WB start 1. Seed Cells (6-well plate) treat 2. Treat with this compound (10-40 µM, 24h) start->treat lyse 3. Lyse Cells & Extract Protein treat->lyse quantify 4. Quantify Protein (BCA Assay) lyse->quantify separate 5. Separate Proteins (SDS-PAGE) quantify->separate transfer 6. Transfer to PVDF Membrane separate->transfer block 7. Block Membrane (5% Milk/BSA) transfer->block probe 8. Incubate with Primary/Secondary Abs block->probe detect 9. Detect Signal (ECL) probe->detect end 10. Analyze Data (Densitometry) detect->end

Caption: Standard workflow for Western Blot analysis.

References

Addressing off-target effects of Prunetrin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential off-target effects of Prunetrin (B192197) in experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound has been shown to exert its primary effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1][2][3] This is achieved through the inhibition of the Akt/mTOR signaling pathway and the activation of the p38-MAPK signaling pathway.[2][3]

Q2: I'm observing a phenotype that doesn't seem to be explained by the known on-target effects of this compound. Could this be an off-target effect?

A2: It is possible. Like many small molecules, this compound may interact with unintended protein targets, leading to off-target effects. Structurally similar isoflavones, such as Genistein and Biochanin A, have been reported to have off-target activities, including estrogen-like effects and interactions with a variety of kinases. Therefore, it is crucial to validate that the observed phenotype is a direct result of this compound's on-target activity.

Q3: What are the first steps I should take to investigate a potential off-target effect of this compound?

A3: A good starting point is to perform a dose-response experiment and determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the on-target effect. Additionally, using a structurally related but inactive compound as a negative control can help differentiate between specific and non-specific effects. For more rigorous investigation, consider implementing unbiased target identification methods like Cellular Thermal Shift Assay (CETSA) or affinity chromatography coupled with mass spectrometry.

Q4: Are there any known off-target proteins for this compound?

A4: Currently, there is limited direct experimental evidence identifying specific off-target proteins for this compound. However, based on the activity of other isoflavones, potential off-targets could include estrogen receptors and various protein kinases. It is recommended to perform target validation and off-target screening experiments in your specific model system.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound that may be related to off-target effects.

Issue 1: Inconsistent or unexpected changes in signaling pathways other than Akt/mTOR and p38-MAPK.

  • Possible Cause: Off-target kinase inhibition. This compound, like other flavonoids, may interact with the ATP-binding pocket of various kinases.

  • Troubleshooting Steps:

    • Kinase Profiling: Perform a broad kinase inhibitor screen to identify potential off-target kinases.

    • Orthogonal Inhibitor: Use a structurally different inhibitor of the Akt/mTOR or p38-MAPK pathway to see if it recapitulates the on-target phenotype without producing the unexpected signaling changes.

    • CETSA: Use Cellular Thermal Shift Assay to confirm the engagement of this compound with suspected off-target kinases in intact cells.

Issue 2: Observed effects are reminiscent of hormonal responses.

  • Possible Cause: Interaction with estrogen receptors. Some isoflavones are known to have estrogenic or anti-estrogenic activity.

  • Troubleshooting Steps:

    • Receptor Binding Assay: Perform a competitive binding assay to determine if this compound binds to estrogen receptors (ERα and ERβ).

    • Co-treatment with Antagonist: Treat cells with an estrogen receptor antagonist (e.g., Fulvestrant) in combination with this compound to see if the unexpected phenotype is blocked.

    • ER-Negative Cell Line: If possible, repeat the experiment in a cell line that does not express estrogen receptors to see if the effect is abolished.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Differences in metabolism, bioavailability, or the cellular environment leading to the manifestation of off-target effects in vivo that are not apparent in vitro.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Analyze the metabolic fate of this compound in your in vivo model to identify any active metabolites that might have different target profiles.

    • Target Engagement in vivo: Utilize techniques like in vivo CETSA to confirm that this compound is engaging its intended target in the animal model at the administered dose.

    • Phenotype Rescue: Attempt to rescue the in vivo phenotype by modulating the suspected off-target pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma~30
Huh7Hepatocellular Carcinoma~35
Hep3BHepatocellular Carcinoma~25

Table 2: Illustrative Example of On-Target vs. Potential Off-Target IC50 Values

This table provides a hypothetical representation for illustrative purposes, as direct experimental data for this compound off-targets is limited.

TargetAssay TypeIC50 (µM)
On-Target
p-Akt (Ser473) InhibitionWestern Blot in HepG2 cells15
Potential Off-Target
Kinase XIn vitro kinase assay50
Estrogen Receptor αCompetitive Binding Assay> 100

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the steps to identify potential protein targets of this compound in a cellular context based on ligand-induced thermal stabilization.

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

    • Determine the protein concentration of the soluble fraction for each sample.

  • Protein Analysis:

    • Analyze the soluble protein fractions by Western blot using antibodies against suspected off-target proteins or perform an unbiased analysis using mass spectrometry (see diagram below).

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cell_culture Cell Culture treatment Treat with this compound or Vehicle cell_culture->treatment heat_shock Heat Shock (Temperature Gradient) treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for Candidate Proteins centrifugation->western_blot mass_spec Mass Spectrometry for Unbiased Profiling centrifugation->mass_spec

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Affinity Chromatography-Mass Spectrometry for Target Deconvolution

This protocol describes an approach to identify proteins that directly bind to this compound.

  • Synthesis of this compound Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a biotin (B1667282) tag, while ensuring the modification does not significantly alter its biological activity.

  • Immobilization of this compound Probe:

    • Immobilize the biotinylated this compound probe onto streptavidin-coated agarose (B213101) or magnetic beads.

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from the cells or tissue of interest.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-immobilized beads to allow for binding.

    • Include a control incubation with beads that do not have the this compound probe to identify non-specific binders.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify unique bands by mass spectrometry.

Affinity_Chromatography_Workflow Affinity Chromatography-Mass Spectrometry Workflow synthesis Synthesize Biotinylated This compound Probe immobilization Immobilize Probe on Beads synthesis->immobilization pull_down Affinity Pull-Down immobilization->pull_down lysate_prep Prepare Cell Lysate lysate_prep->pull_down washing Wash to Remove Non-specific Binders pull_down->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry Identification sds_page->mass_spec

Workflow for identifying this compound-binding proteins.

Signaling Pathway and Troubleshooting Logic

The following diagram illustrates the known on-target signaling pathway of this compound and a logical workflow for troubleshooting off-target effects.

Prunetrin_Signaling_and_Troubleshooting This compound Signaling and Off-Target Troubleshooting cluster_on_target On-Target Pathway cluster_troubleshooting Troubleshooting Logic This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR inhibits p38_MAPK p38-MAPK Pathway This compound->p38_MAPK activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Akt_mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis Akt_mTOR->Apoptosis p38_MAPK->Cell_Cycle_Arrest p38_MAPK->Apoptosis Unexpected_Phenotype Unexpected Phenotype Observed? Dose_Response Consistent with On-Target Dose-Response? Unexpected_Phenotype->Dose_Response Yes On_Target_Effect Likely On-Target Effect Unexpected_Phenotype->On_Target_Effect No Negative_Control Inactive Analog Shows No Effect? Dose_Response->Negative_Control Yes Off_Target_Investigation Investigate Off-Targets Dose_Response->Off_Target_Investigation No Negative_Control->Off_Target_Investigation No Negative_Control->On_Target_Effect Yes

This compound's on-target pathway and troubleshooting logic.

References

Technical Support Center: Optimizing Prunetrin-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prunetrin-protein binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experiments involving the flavonoid This compound (B192197).

Frequently Asked Questions (FAQs)

Q1: What are the known protein targets of this compound?

This compound is a glycosyloxyisoflavone that has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2] Its mechanism of action involves the modulation of key signaling pathways, suggesting potential interactions with proteins within these cascades. While direct binding affinities for this compound are not extensively published, studies on its biological effects and the activity of its aglycone form, prunetin, point towards the following potential protein classes and specific targets:

  • Kinases: this compound has been observed to inhibit the Akt/mTOR pathway and activate the p38-MAPK signaling pathway.[1][2][3] This suggests that proteins within these pathways, such as Akt, mTOR, and p38 MAPK, could be direct or indirect targets.

  • Apoptotic and Cell Cycle Proteins: Its effects on apoptosis and the cell cycle imply potential interactions with proteins like caspases, Bcl-2 family proteins (e.g., Bak, Bcl-xL), and cyclin-dependent kinases (CDKs).

  • Receptor-Interacting Protein Kinase 3 (RIPK3): The aglycone form of this compound, prunetin, has been shown to bind to RIPK3, inducing necroptotic cell death in gastric cancer.

Q2: Which binding assay is most suitable for studying this compound's interaction with a target protein?

The choice of assay depends on several factors including the properties of the target protein, the required throughput, and the specific information you wish to obtain (e.g., binding affinity, kinetics, thermodynamics). Here is a comparison of commonly used techniques:

Assay TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte (this compound) to a ligand (protein) immobilized on a sensor chip.Label-free, real-time kinetic data (k_on, k_off), high sensitivity.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand (this compound) to a protein in solution.Label-free, provides a complete thermodynamic profile (ΔH, ΔS, K_d), solution-based.Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatches.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule (this compound or a competitive ligand) upon binding to a larger protein.Solution-based, high throughput, sensitive, requires small sample volumes.Requires a fluorescent label, potential for interference from fluorescent compounds.

Q3: What is a good starting buffer for this compound-protein binding studies?

A good starting point for a binding buffer is one that mimics physiological conditions and ensures the stability and solubility of your target protein. A common and effective initial buffer is a phosphate-buffered saline (PBS) or a HEPES-based buffer.

Buffer ComponentTypical ConcentrationPurpose
Buffering Agent 20-100 mM (e.g., HEPES, Tris, PBS)Maintain a stable pH.
pH 7.2 - 8.0Optimize electrostatic interactions for binding. A pH at least one unit away from the protein's isoelectric point (pI) is recommended to maintain solubility.
Salt 100-200 mM (e.g., NaCl, KCl)Modulate ionic strength and reduce non-specific binding.
Detergent 0.01% - 0.1% (v/v) (e.g., Tween-20)Minimize non-specific binding and prevent aggregation.
Reducing Agent 1-5 mM (e.g., DTT, TCEP)Prevent oxidation of cysteine residues. TCEP is often preferred for its stability.
Glycerol (B35011) 5% - 10% (v/v)Stabilize the protein and prevent aggregation.

Troubleshooting Guides

Issue 1: Low or No Binding Signal

A weak or absent signal is a common problem, suggesting that the interaction between this compound and the target protein is not being detected.

start Low/No Signal check_protein Verify Protein Activity & Concentration start->check_protein check_ligand Check this compound Integrity & Concentration check_protein->check_ligand Protein OK optimize_buffer Optimize Buffer Conditions (pH, Salt) check_ligand->optimize_buffer Ligand OK check_assay Review Assay-Specific Parameters optimize_buffer->check_assay Buffer Optimized resolve Signal Restored check_assay->resolve Parameters Correct

Caption: Workflow for troubleshooting a low or non-existent binding signal.

Potential CauseRecommended Solution
Inactive Protein - Confirm protein integrity and purity via SDS-PAGE and mass spectrometry. - Perform a functional assay or use a known binding partner to confirm the protein is active. - Ensure proper protein folding and solubility in the chosen assay buffer.
This compound Degradation or Precipitation - Confirm the identity and purity of your this compound stock using LC-MS or NMR. - this compound has limited aqueous solubility. Use a co-solvent like DMSO, but keep the final concentration low and consistent across all samples (typically <5%).
Suboptimal Buffer Conditions - pH: The buffer pH should be at least one unit away from the protein's isoelectric point (pI) to maintain solubility. Conduct a pH titration (e.g., from 6.5 to 8.5) to find the optimal pH for binding. - Ionic Strength: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) as both high and low salt can inhibit binding.
Assay-Specific Issues - SPR: Ensure sufficient protein has been immobilized on the chip and that the immobilization process has not denatured the protein. - ITC: The binding enthalpy (ΔH) may be too small to detect. Try performing the assay at different temperatures. Also, ensure accurate concentration determination of both protein and ligand. - FP: The change in molecular weight upon binding may be insufficient to cause a significant change in polarization. Ensure the fluorescent tag is not sterically hindering the interaction.
Issue 2: High Background or Non-Specific Binding

High background can mask the true binding signal, leading to inaccurate affinity measurements.

Potential CauseRecommended Solution
Protein Aggregation - Increase the concentration of non-ionic detergents (e.g., 0.05% Tween-20). - Include stabilizing additives like glycerol (5-20%). - Optimize the buffer pH and ionic strength to improve protein solubility. - Centrifuge samples at high speed immediately before the assay to remove any existing aggregates.
Non-Specific Binding to Surfaces - Add a blocking agent like Bovine Serum Albumin (BSA) (0.1 - 1 mg/mL) to the buffer to block non-specific sites on plates or sensor chips. - Increase the detergent concentration in your running and sample buffers.
Compound-Related Issues - this compound may be aggregating at the concentrations used. Determine the critical aggregation concentration of this compound in your assay buffer. - If using a fluorescently labeled version of this compound, unbound dye can contribute to high background. Ensure purification is complete.
Assay-Specific Issues - SPR: Use a reference flow cell with an immobilized irrelevant protein or no protein to subtract non-specific binding. - Co-IP/Pulldown: Pre-clear the cell lysate by incubating it with beads alone before adding the antibody or bait protein to reduce non-specific binding to the beads.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Competition Assay

This protocol is designed to determine the binding affinity of this compound by competing with a known small-molecule binder.

  • Protein Immobilization:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with a 1 M ethanolamine-HCl injection.

  • Assay Setup:

    • Prepare a running buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

    • Prepare a constant concentration of a known small-molecule binder (the reporter ligand) in the running buffer. The concentration should be around its K_d value.

    • Prepare a serial dilution of this compound in running buffer containing the constant concentration of the reporter ligand.

  • Binding Measurement:

    • Inject the this compound/reporter ligand mixtures over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Record the binding response at equilibrium.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Plot the equilibrium response against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50, from which the K_i (and subsequently K_d) for this compound can be calculated.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines a direct binding experiment to determine the thermodynamic profile of the this compound-protein interaction.

  • Sample Preparation:

    • Extensively dialyze the purified protein against the chosen assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and this compound solutions to minimize heats of dilution.

    • Accurately determine the concentration of both the protein and this compound.

    • Degas both solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (e.g., 20 µM).

    • Load the this compound solution into the injection syringe (e.g., 200 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20 injections of 2 µL) with sufficient spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer alone.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Fluorescence Polarization (FP) Competition Assay

This protocol is suitable for determining the binding affinity of this compound in a high-throughput format.

  • Assay Setup:

    • Select a suitable fluorescent probe that is a known binder of the target protein.

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5).

    • In a black, low-volume microplate (e.g., 384-well), add a constant concentration of the target protein and the fluorescent probe to each well. The probe concentration should be low (e.g., 1-5 nM) and the protein concentration should be around the K_d of the probe to give a good signal window.

  • Competition:

    • Add a serial dilution of this compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Mix and incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for your fluorophore.

  • Data Analysis:

    • Plot the measured polarization values (in mP) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the K_i for this compound using the Cheng-Prusoff equation, taking into account the K_d and concentration of the fluorescent probe.

Signaling Pathway Context

This compound's anti-cancer effects have been linked to its ability to modulate critical signaling pathways that control cell survival and proliferation. Understanding these pathways can help in identifying potential protein targets for binding assays.

cluster_0 Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Intrinsic Apoptosis Pathway Akt Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p38 p38 MAPK Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK Bcl_xL Bcl-xL Casp9 Caspase-9 Bcl_xL->Casp9 Bak Bak Bak->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis_Intrinsic Apoptosis Casp3->Apoptosis_Intrinsic This compound This compound This compound->Akt Inhibits This compound->p38 Activates This compound->Bcl_xL Downregulates This compound->Bak Upregulates

Caption: Signaling pathways modulated by this compound.

References

Mitigating Prunetrin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prunetrin. This guide is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of this compound during experimental procedures. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Prunetin-4'-O-glucoside, is a naturally occurring isoflavone (B191592) glycoside. It is the 4'-O-beta-D-glucoside of Prunetin. As a member of the flavonoid family, it possesses antioxidant and anti-inflammatory properties and is actively being researched for its therapeutic potential, including its anti-cancer effects.

Q2: How should I store this compound powder and its stock solutions?

Proper storage is crucial to maintain the integrity of this compound. Here are the recommended storage conditions:

FormStorage TemperatureDurationSpecial Conditions
Solid Powder Room TemperatureShort-termKeep in a well-closed container under an inert gas like nitrogen.
Stock Solution -20°CUp to 1 monthStore under nitrogen.[1]
Stock Solution -80°CUp to 6 monthsStore under nitrogen.[1]

Q3: In what solvents is this compound soluble?

While specific solubility data for this compound can be limited, its aglycone, Prunetin, is known to be soluble in several organic solvents. This provides a good indication of suitable solvents for this compound.

  • Recommended Solvents:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ethanol

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%, and for some primary cells, below 0.1%).

Troubleshooting Guide: Degradation Issues

Q4: I am observing a decrease in the expected activity of my this compound solution over time. What could be the cause?

A decrease in activity is often indicative of this compound degradation. The most likely culprits are hydrolysis of the glycosidic bond or oxidative degradation, influenced by several factors.

  • Potential Causes:

    • Improper pH: Isoflavone glycosides are generally more stable in neutral to slightly acidic conditions. Alkaline conditions can accelerate the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, Prunetin, and a glucose molecule.

    • High Temperature: Elevated temperatures can significantly increase the rate of degradation.

    • Oxidation: Like many flavonoids, this compound can be susceptible to oxidative degradation, which can occur in aqueous solutions, especially in the presence of metal ions.

Q5: My experimental results are inconsistent. Could this compound degradation be the reason?

Yes, inconsistent results are a common symptom of compound instability. If this compound is degrading at different rates across your experiments, it will lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Review your solution preparation and storage: Are you preparing fresh solutions for each experiment? Are you storing stock solutions at the recommended temperatures and under an inert atmosphere?

    • Check the pH of your experimental system: If you are using buffers, ensure they are within a neutral to slightly acidic pH range.

    • Control the temperature: Avoid exposing this compound solutions to high temperatures for extended periods.

    • Minimize light exposure: Protect your this compound solutions from direct light by using amber vials or covering them with aluminum foil.

    • Consider freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes.

Q6: I suspect my this compound is degrading. How can I confirm this and what are the likely degradation products?

To confirm degradation, you would typically use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

The primary degradation pathway for isoflavone glycosides like this compound is the hydrolysis of the glycosidic bond.

  • Primary Degradation Product: Prunetin (the aglycone)

  • Other Potential Degradation: Oxidative degradation can lead to the opening of the C-ring and the formation of smaller phenolic compounds.

Experimental Protocols to Mitigate Degradation

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • For short-term storage (up to 1 month), store at -20°C.

    • For long-term storage (up to 6 months), aliquot into single-use vials, purge with nitrogen gas if possible, and store at -80°C.[1]

Protocol 2: Preparation of Working Solution for Cell Culture

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration. Ensure thorough mixing after each dilution step.

  • Final DMSO Concentration: Calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level of your cell line.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize degradation in the aqueous cell culture medium.

Visualizing Potential Degradation and Experimental Workflow

To further aid in understanding the factors affecting this compound stability and the recommended experimental practices, the following diagrams have been created.

Prunetrin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Isoflavone Glycoside) Prunetin Prunetin (Aglycone) This compound->Prunetin High Temperature Alkaline pH Glucose Glucose This compound->Glucose High Temperature Alkaline pH Oxidative_Products Oxidative Degradation Products (e.g., Phenolic Acids) This compound->Oxidative_Products Aqueous Environment Metal Ions Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Checks weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store (-80°C under N2) dissolve->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Medium thaw->dilute use Use Immediately dilute->use check_pH Verify pH (Neutral/Slightly Acidic) check_temp Control Temperature (Avoid Heat) check_light Protect from Light

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Prunetrin and its Aglycone, Prunetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Prunetrin (B192197) and Prunetin's Biological Activities with Supporting Experimental Data.

This compound, a glycoside of the O-methylated isoflavone (B191592) prunetin (B192199), and its aglycone form, prunetin, are both recognized for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers and professionals in drug development. While direct comparative studies are limited, this document collates findings from various studies to offer insights into their relative potency and mechanisms of action.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of this compound and prunetin, the following tables summarize the available quantitative data from various in vitro studies.

Table 1: Comparative Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer TypeCell LineIC50 (µM)Citation(s)
Prunetin Urinary Bladder CancerRT-418.22[1]
Gastric CancerAGS~40-80[2]
Liver CancerHepG2Not specified[3]
Liver CancerHuh7Not specified[3]
This compound Liver CancerHepG2~15-30[4]
Liver CancerHuh7~15-30
Liver CancerHep3B~20-40

Note: The IC50 value for Prunetin in AGS cells was reported as showing significant anti-proliferative effects at concentrations of 40 and 80 μM. For this compound in liver cancer cell lines, significant apoptosis was induced at concentrations between 10 and 40 μM.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

CompoundCell LineActivity MeasuredEffective ConcentrationCitation(s)
Prunetin RAW 264.7Inhibition of NO and pro-inflammatory cytokinesNot specified
Prunetinoside (B1593364) RAW 246.7Significant decrease in NO and IL-6Not specified
Prunetin-4'-O-phosphate RAW 264.7Concentration-dependent inhibition of NO secretion12.5, 25, and 50 µM

Note: Prunetinoside is prunetin-5-O-glucoside. Direct quantitative data (IC50) for this compound's anti-inflammatory activity was not available in the reviewed literature.

Table 3: Comparative Antioxidant Activity

Direct comparative studies providing IC50 values for the antioxidant activity of this compound and prunetin using standard assays like DPPH, ABTS, or FRAP were not identified in the reviewed literature. However, both compounds are generally reported to possess antioxidant properties.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which this compound or prunetin inhibits the growth of cancer cells by 50% (IC50).

  • Cell Lines:

    • Prunetin: RT-4 (urinary bladder cancer), AGS (gastric cancer), HepG2, and Huh7 (liver cancer).

    • This compound: HepG2, Huh7, and Hep3B (liver cancer).

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or prunetin (e.g., 0 to 100 µM) for a specified duration (typically 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Objective: To assess the ability of this compound or prunetin derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 (murine macrophage).

  • Protocol:

    • RAW 264.7 cells are seeded in 96-well plates and cultured until they reach a suitable confluence.

    • The cells are pre-treated with various concentrations of the test compound for a short period.

    • Lipopolysaccharide (LPS) is then added to the wells to induce an inflammatory response and stimulate NO production.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Signaling Pathways

The biological effects of this compound and prunetin are mediated through the modulation of various signaling pathways. The following diagrams illustrate the key pathways involved in their anticancer activity.

Prunetin-Induced Apoptosis Signaling Pathway Prunetin Prunetin ROS ↑ ROS Production Prunetin->ROS induces Bax ↑ Bax Prunetin->Bax Bcl2 ↓ Bcl-2 Prunetin->Bcl2 RIPK3 RIPK3 Activation Prunetin->RIPK3 induces JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necroptosis Necroptosis RIPK3->Necroptosis

Caption: Prunetin's anticancer mechanism.

The aglycone prunetin has been shown to induce both apoptosis and necroptosis in cancer cells. It promotes the production of reactive oxygen species (ROS), leading to the activation of JNK. This, along with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases-9 and -3, culminating in apoptosis. Additionally, prunetin can induce necroptosis through the activation of RIPK3.

This compound's Impact on Cell Cycle and Survival Pathways This compound This compound Akt Akt (Protein Kinase B) This compound->Akt inhibits p38MAPK p38 MAPK This compound->p38MAPK activates Apoptosis Apoptosis This compound->Apoptosis induces mTOR mTOR Akt->mTOR inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes G2M_Arrest G2/M Phase Cell Cycle Arrest p38MAPK->G2M_Arrest induces G2M_Arrest->Cell_Proliferation

Caption: this compound's anticancer mechanism.

This compound has been demonstrated to exert its anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Furthermore, it can activate the p38 MAPK pathway, leading to cell cycle arrest at the G2/M phase. Similar to its aglycone, this compound also induces apoptosis.

Discussion and Conclusion

The available data suggests that both this compound and its aglycone, prunetin, are promising bioactive compounds with significant anticancer and anti-inflammatory properties.

In the realm of anticancer activity , a direct comparison of IC50 values is challenging due to the use of different cell lines and experimental conditions across studies. However, the data tentatively suggests that this compound may exhibit comparable or slightly higher potency in liver cancer cell lines compared to the broader anticancer activity reported for prunetin. It is important to note that the glycosylation of flavonoids can influence their solubility, stability, and bioavailability, which may, in turn, affect their efficacy.

Regarding anti-inflammatory effects , while direct comparative data is lacking, studies on prunetinoside (a glucoside of prunetin) and a phosphorylated derivative of prunetin demonstrate their ability to reduce inflammatory markers in macrophage cell lines. This suggests that the isoflavone backbone is key to the anti-inflammatory action, with modifications potentially altering the potency.

A significant gap in the current literature is the lack of direct, quantitative comparisons of the antioxidant activity of this compound and prunetin. While both are acknowledged as antioxidants, their relative efficacy in scavenging free radicals remains to be elucidated through standardized assays.

References

Prunetrin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 1, 2025 – A comprehensive review of existing literature highlights the promising anticancer properties of Prunetrin (B192197), a naturally occurring isoflavone. This guide synthesizes experimental data to offer a comparative overview of this compound's effectiveness in various cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource to inform future studies.

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across multiple cancer cell types, primarily through the induction of cell cycle arrest and modulation of key signaling pathways. This guide presents quantitative data on its efficacy, details the experimental methodologies used in these pivotal studies, and visualizes the underlying molecular mechanisms.

Comparative Efficacy of this compound

The anticancer activity of this compound has been evaluated in several cancer cell lines, with notable effects on hepatocellular carcinoma and bladder cancer. The following table summarizes the key quantitative findings from these studies.

Cell LineCancer TypeIC50 ValueApoptosis InductionCell Cycle Arrest
HepG2 Hepatocellular Carcinoma~30 µM[1][2]Increased apoptosis observed[3]G2/M phase arrest[3]
Huh7 Hepatocellular Carcinoma10-50 µM[1]Total apoptotic cells: 34.15% (at 30 µM)G2/M phase arrest (at 20 µM)
Hep3B Hepatocellular Carcinoma20-50 µMIncreased apoptosis observedG2/M phase arrest
RT-4 Bladder Cancer5.18 µg/mLNot explicitly quantifiedNot explicitly quantified

Mechanistic Insights into this compound's Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach at the molecular level. A primary mechanism involves the induction of apoptosis, or programmed cell death, through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bak and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.

Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle regulatory proteins, including CDC25c, Cdk1/CDC2, and Cyclin B1. By halting the cell cycle, this compound effectively inhibits the proliferation of cancer cells.

Signaling pathway analysis reveals that this compound inhibits the Akt/mTOR pathway and activates the MAPK pathway. The inhibition of the Akt/mTOR pathway is a critical component of its ability to decrease cell viability and induce apoptosis.

Prunetrin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Akt Akt This compound->Akt Inhibits MAPK MAPK This compound->MAPK Activates mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle p38 p38 MAPK->p38 ERK ERK MAPK->ERK Apoptosis Apoptosis p38->Apoptosis ERK->CellCycle

This compound's modulation of key signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide solution to the cell suspension and incubate at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_outcome Outcome start Cancer Cell Lines (HepG2, Huh7, Hep3B, RT-4) treat Treat with this compound (Various Concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Comparative Efficacy of this compound ic50->end apoptosis_quant->end cell_cycle_dist->end

A generalized workflow for validating this compound's anticancer effects.

Conclusion

The collective evidence strongly supports the validation of this compound as a potent anticancer agent in various cell lines, particularly against hepatocellular carcinoma. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways underscores its therapeutic potential. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile as a novel cancer therapeutic.

References

A Comparative Analysis of Prunetrin and Other Key Isoflavones in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isoflavone (B191592) prunetrin (B192197) with other well-researched isoflavones, including genistein (B1671435), daidzein, biochanin A, and formononetin (B1673546). The comparison focuses on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and Other Isoflavones

This compound is an O-methylated isoflavone, a type of flavonoid found in plants like Prunus sp.[1]. Like other isoflavones, it is recognized for its potential health benefits, including anticancer, anti-inflammatory, and antioxidant activities[1][2]. Isoflavones, often referred to as phytoestrogens due to their structural similarity to estrogen, are a class of polyphenolic compounds abundant in soybeans and other legumes[1]. Genistein, daidzein, biochanin A, and formononetin are among the most extensively studied isoflavones, with a significant body of research supporting their biological effects[3]. This guide aims to provide a comparative perspective on the efficacy of this compound in relation to these prominent isoflavones.

Comparative Biological Activities: A Quantitative Overview

To facilitate a clear comparison of the biological potency of these isoflavones, the following tables summarize their half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of isoflavones is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The IC50 values for cell viability, typically determined by the MTT assay, are presented below.

IsoflavoneCell LineCancer TypeIC50 (µM)Reference
This compound Hep3BHepatocellular CarcinomaNot explicitly stated, but showed dose-dependent decrease in viability
Genistein MCF-7Breast Cancer10.0 ± 1.5
SW480Colon Cancer62.73 ± 7.26 (as a hybrid)
SW620Colon Cancer50.58 ± 1.33 (as a hybrid)
Daidzein MCF-7Breast Cancer50
Biochanin A KBOral CancerIC50 and IC90 concentrations showed effects
4T1Breast Cancer24.5
Formononetin MOLT-4Acute Lymphoblastic Leukemia155.8
MOLT-17Acute Lymphoblastic Leukemia183.2
PC-3Prostate Cancer45.09 µg/mL
DU145Prostate Cancer95.15 µg/mL
Antioxidant Activity

The antioxidant capacity of isoflavones is a key mechanism underlying their protective effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

IsoflavoneAssayIC50 (µg/mL)Reference
Genistein ABTS43.17
Formononetin Antioxidant assays10.6 to 22.6
Anti-inflammatory Activity

Isoflavones can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase-2 (COX-2).

IsoflavoneTargetInhibitionReference
Prunetin (B192199) iNOS, COX-2Suppresses expression
Biochanin A iNOS, p38-MAPK, NF-κBInhibition

Note: Specific IC50 values for COX-2 inhibition for all compared isoflavones were not available for a direct tabular comparison.

Signaling Pathways Modulated by this compound and Other Isoflavones

Isoflavones exert their biological effects by modulating various intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

This compound's Mechanism of Action

This compound has been shown to induce apoptosis and inhibit cell viability in cancer cells by suppressing the Akt/mTOR and activating the p38-MAPK signaling pathways. It also exhibits anti-inflammatory effects by suppressing the NF-κB pathway.

Prunetrin_Signaling cluster_akt_mtor Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Akt Akt This compound->Akt inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates IKK IKK This compound->IKK inhibits mTOR mTOR Akt->mTOR Cell_Viability Cell Viability mTOR->Cell_Viability promotes Apoptosis Apoptosis p38_MAPK->Apoptosis induces IkappaBalpha IκBα IKK->IkappaBalpha inhibits NFkappaB NF-κB IkappaBalpha->NFkappaB inhibits Inflammation Inflammation NFkappaB->Inflammation promotes

Caption: this compound's modulation of key signaling pathways.

Comparative Signaling Pathways of Other Isoflavones

Genistein, a widely studied isoflavone, is known to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest. It also affects the MAPK/ERK and NF-κB pathways. Formononetin has also been shown to inhibit the PI3K/Akt pathway. Biochanin A demonstrates anti-inflammatory effects by inhibiting p38-MAPK and NF-κB .

Genistein_Signaling cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway cluster_nf_kb NF-κB Pathway Genistein Genistein PI3K PI3K Genistein->PI3K inhibits MAPK MAPK Genistein->MAPK inhibits NFkappaB NF-κB Genistein->NFkappaB inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits ERK ERK MAPK->ERK Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest promotes Inflammation Inflammation NFkappaB->Inflammation promotes

Caption: Genistein's inhibitory effects on major signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Living cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoflavones and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Isoflavones seed_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare serial dilutions of the isoflavones and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the isoflavone solutions with the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH and Isoflavone solutions start->prepare_reagents mix_reagents Mix Isoflavone and DPPH prepare_reagents->mix_reagents incubate Incubate in dark mix_reagents->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the DPPH radical scavenging assay.

COX-2 Inhibition Assay

This assay is used to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the oxidation of a suitable substrate.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution. Dissolve the test inhibitors (isoflavones) and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test inhibitors at various concentrations to the inhibitor wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength kinetically over a period of time.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

COX2_Inhibition_Workflow start Start prepare_reagents Prepare COX-2 enzyme, substrates, and inhibitors start->prepare_reagents setup_assay Set up assay plate with enzyme and inhibitors prepare_reagents->setup_assay pre_incubate Pre-incubate setup_assay->pre_incubate initiate_reaction Initiate reaction with arachidonic acid pre_incubate->initiate_reaction measure Measure absorbance or fluorescence kinetically initiate_reaction->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the COX-2 inhibition assay.

Discussion and Conclusion

This guide provides a comparative overview of the biological activities of this compound and other prominent isoflavones. The available data suggests that this compound possesses significant anticancer and anti-inflammatory properties, acting through the modulation of key signaling pathways such as Akt/mTOR, MAPK, and NF-κB.

In terms of antioxidant activity, isoflavones are generally recognized as effective radical scavengers. The structure of isoflavones, particularly the number and position of hydroxyl groups, plays a crucial role in their antioxidant capacity.

Regarding anti-inflammatory effects, both prunetin and biochanin A have been shown to suppress the expression of key inflammatory mediators like iNOS and COX-2 by inhibiting the NF-κB and MAPK pathways. This suggests a common mechanism of anti-inflammatory action among these isoflavones.

References

Cross-Validation of Prunetrin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prunetrin's anti-cancer, anti-inflammatory, and antioxidant activities, supported by experimental data from multiple assays. Detailed methodologies and visual representations of key signaling pathways are included to facilitate a comprehensive understanding of its mechanism of action.

This compound, a naturally occurring isoflavone (B191592) glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide synthesizes findings from multiple studies to offer a cross-validated perspective on its bioactivities, focusing on its efficacy in anti-cancer, anti-inflammatory, and antioxidant applications. By presenting quantitative data from various assays in a comparative format, this document aims to provide a clear and objective resource for evaluating this compound's potential in drug discovery and development.

I. Comparative Analysis of this compound's Bioactivities

To provide a clear, quantitative comparison of this compound's effects across different biological activities and experimental setups, the following tables summarize key data from multiple assays.

Table 1: Anti-Cancer Activity of this compound
Cell LineAssay TypeParameterResultReference
HepG2 (Liver Cancer)MTT AssayIC50 (24h)~30 µM[1]
Huh7 (Liver Cancer)MTT AssayIC50 (24h)~30 µM[1]
HepG2 (Liver Cancer)Annexin V/PI StainingApoptotic Cells (30 µM, 24h)20.17% (Early + Late)[2]
Huh7 (Liver Cancer)Annexin V/PI StainingApoptotic Cells (30 µM, 24h)34.15% (Early + Late)[2]
HepG2 (Liver Cancer)Western BlotCleaved Caspase-3Dose-dependent increase[1]
Huh7 (Liver Cancer)Western BlotCleaved PARPDose-dependent increase
Table 2: Anti-Inflammatory Activity of this compound
Cell LineAssay TypeParameterIC50 / InhibitionReference
RAW 264.7 (Macrophage)Griess AssayNO ProductionNot specified
RAW 264.7 (Macrophage)ELISAIL-6 ProductionSignificant decrease at 4 & 6 µM
RAW 264.7 (Macrophage)Western BlotiNOS ExpressionDose-dependent decrease
RAW 264.7 (Macrophage)Western BlotCOX-2 ExpressionDose-dependent decrease
Table 3: Antioxidant Activity of Prunella vulgaris Extracts (Containing this compound)
Assay TypeParameterResult (IC50)Reference
DPPH Radical ScavengingIC50Data for extracts, not pure this compound
FRAP (Ferric Reducing Antioxidant Power)EC50Data for extracts, not pure this compound

Note: Specific IC50 values for the antioxidant activity of pure this compound were not available in the reviewed literature. The data presented is for extracts of Prunella vulgaris, a plant known to contain this compound.

II. Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Prunetrin_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., HepG2, RAW 264.7) Prunetrin_Treatment Treat with this compound (Various Concentrations) Cell_Seeding->Prunetrin_Treatment MTT_Assay MTT Assay (Cell Viability) Prunetrin_Treatment->MTT_Assay Measure Cytotoxicity Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Western Blot) Prunetrin_Treatment->Apoptosis_Assay Detect Apoptosis Anti_Inflammatory_Assay Anti-Inflammatory Assays (Griess, ELISA, Western Blot) Prunetrin_Treatment->Anti_Inflammatory_Assay Measure Inflammation Antioxidant_Assay Antioxidant Assays (DPPH, FRAP) Prunetrin_Treatment->Antioxidant_Assay Assess Antioxidant Capacity Data_Quantification Quantify Results (IC50, % Inhibition, etc.) MTT_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Anti_Inflammatory_Assay->Data_Quantification Antioxidant_Assay->Data_Quantification Mechanism_Elucidation Elucidate Mechanism of Action Data_Quantification->Mechanism_Elucidation

Caption: General experimental workflow for assessing this compound's bioactivity.

Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound inhibits the Akt/mTOR signaling pathway.

p38_MAPK_Pathway Cellular_Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Targets->Apoptosis This compound This compound This compound->p38_MAPK activates

Caption: this compound activates the p38-MAPK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB (degraded) IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB binds to NFkB_Active Active NF-κB NFkB->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Inflammatory_Genes Transcription of Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK_Complex inhibits

References

Reproducibility of Prunetrin's Effects on Akt/mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid prunetrin (B192197) and its effects on the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The reproducibility of this compound's inhibitory action on this pathway is evaluated by comparing available data with that of other well-studied flavonoids, namely luteolin (B72000) and puerarin (B1673276). This document is intended to serve as a resource for researchers in oncology, cell biology, and drug discovery.

Introduction to this compound and the Akt/mTOR Pathway

This compound, a glycosylated isoflavone (B191592) found in various plants of the Prunus genus, has garnered scientific interest for its potential anti-cancer properties.[1][2] A growing body of evidence suggests that this compound exerts its effects, in part, by modulating key cellular signaling cascades, including the Akt/mTOR pathway. Dysregulation of the Akt/mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound has been shown to inhibit this pathway, leading to decreased cell viability and proliferation in various cancer cell lines.[1][2][3]

Comparative Analysis of Inhibitory Effects

To assess the reproducibility of this compound's impact on the Akt/mTOR pathway, this guide compares its cytotoxic effects with those of luteolin and puerarin, two other flavonoids known to target this signaling cascade. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds in different cancer cell lines. It is important to note that the presented IC50 values for this compound reflect its effect on cell viability (cytotoxicity), as direct enzymatic inhibition data for Akt/mTOR is not currently available in the public domain.

CompoundCell Line(s)IC50 (µM) - Cell ViabilityReference(s)
This compound Hep3B (Liver Cancer)~20-50
HepG2, Huh7 (Liver Cancer)Dose-dependent decrease in viability
Luteolin A549 (Lung Cancer)41.59 (24h), 27.12 (48h)
H460 (Lung Cancer)48.47 (24h), 18.93 (48h)
Puerarin Caco-2 (Colon Cancer)67.48 (24h), 48.47 (48h), 22.21 (72h)
T24, EJ (Bladder Cancer)Dose- and time-dependent inhibition

Reproducibility and Consistency of Effects

Multiple studies have consistently demonstrated the inhibitory effect of this compound on the Akt/mTOR signaling pathway in hepatocellular carcinoma cell lines, including HepG2, Huh7, and Hep3B. The observed outcomes, such as decreased phosphorylation of Akt and mTOR, are dose-dependent, lending credibility to its mechanism of action. Similarly, the effects of luteolin and puerarin on the Akt/mTOR pathway are well-documented across various cancer types, providing a solid basis for comparison. The convergence of findings from independent research groups on the role of these flavonoids in modulating this critical cancer pathway suggests a reproducible biological effect.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound, Luteolin, or Puerarin (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Akt/mTOR Signaling

Western blotting is used to detect the phosphorylation status and total protein levels of Akt and mTOR.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the Akt/mTOR signaling pathway and the general experimental workflow for assessing the effects of the compounds.

Akt_mTOR_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC1 mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates This compound This compound This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: The Akt/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay Cell Viability Assay (MTT) Compound Treatment->MTT Assay Western Blot Western Blot Analysis (p-Akt, p-mTOR) Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Protein Quantification Protein Quantification Western Blot->Protein Quantification

Caption: General experimental workflow for evaluating compound effects.

Conclusion

The available evidence strongly suggests that this compound is a reproducible inhibitor of the Akt/mTOR signaling pathway, leading to reduced cell viability in cancer cells. The consistency of these findings across multiple studies, coupled with the well-established effects of comparable flavonoids like luteolin and puerarin, supports the potential of this compound as a subject for further investigation in cancer research and drug development. Future studies should aim to determine the direct enzymatic inhibitory concentrations (IC50) of this compound on Akt and mTOR kinases to provide a more precise quantitative comparison with other inhibitors.

References

A Head-to-Head Comparison of Prunetrin and Genistein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biochemical properties, mechanisms of action, and therapeutic potential of two prominent isoflavones, Prunetrin and genistein (B1671435), reveals distinct and overlapping functionalities in key biological processes. This guide provides a comprehensive comparison of their effects on cancer, inflammation, and bone health, supported by available experimental data to inform researchers, scientists, and drug development professionals.

Introduction

This compound, an O-methylated isoflavone (B191592) glycoside, and genistein, a well-studied aglycone isoflavone, are both phytoestrogens found in various plant sources, including legumes and soybeans.[1] Their structural similarities to estrogen allow them to interact with estrogen receptors and modulate a variety of signaling pathways, leading to diverse physiological effects. While both compounds have garnered significant interest for their potential therapeutic applications, a direct comparative analysis is crucial for understanding their relative efficacy and distinct mechanisms of action.

Biochemical and Pharmacokinetic Profile

FeatureThis compoundGenistein
Chemical Structure Glycoside of prunetin (B192199) (4',5-dihydroxy-7-methoxyisoflavone)Aglycone (4',5,7-trihydroxyisoflavone)
Bioavailability The glycosidic form may influence its bioavailability.Partially absorbed in its glycosidic form (genistin), with the aglycone form having greater oral bioavailability.[1]
Metabolism Prunetin is the aglycone form of this compound.Metabolized in the gut before absorption.[1]

Head-to-Head Comparison of Biological Activities

Anticancer Activity

Both this compound and genistein exhibit potent anticancer properties through the modulation of cell proliferation, apoptosis, and cell cycle progression. However, their specific mechanisms and reported efficacy can vary.

Cell Viability and Cytotoxicity:

While direct comparative IC50 values in the same cell line are limited, individual studies provide insights into their cytotoxic potential.

CompoundCell LineIC50 ValueReference
PrunetinRT-4 (Urinary Bladder Cancer)21.11 µg/mL[2]
GenisteinT24 (Bladder Cancer)>80 µM[3]
GenisteinHT29 (Colon Cancer)~50 µM
GenisteinSW-480 (Colon Cancer)~50 µM

Apoptosis and Cell Cycle Arrest:

Both compounds are known to induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase.

  • This compound has been shown to induce apoptosis in urinary bladder cancer cells (RT-4) and arrest the cell cycle in the G0/G1 phase. In gastric cancer cells (AGS), it induces necroptosis, a form of programmed necrosis.

  • Genistein induces G2/M cell cycle arrest in various cancer cell lines, including colon cancer (HCT-116, SW-480, HT-29), prostate cancer (LNCaP, PC3), and breast cancer (T47D). This is often accompanied by the upregulation of p21 and Bax, and the downregulation of Bcl-2. In some instances, low concentrations of genistein have been observed to induce cell proliferation.

Anti-inflammatory Activity

This compound and genistein both demonstrate significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

  • Prunetin inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 by suppressing iNOS and COX-2 at the transcriptional level. It also inhibits NF-κB-dependent inflammatory responses by modulating the IKK-IκBα-NF-κB signaling cascade. A phosphorylated derivative of prunetin, Prunetin 4′-O-phosphate, has shown improved anti-inflammatory activity.

  • Genistein also inhibits NF-κB activation and the production of pro-inflammatory cytokines like TNF-α and IL-6. It has been shown to inhibit STAT-1 activation, another key transcription factor for iNOS.

CompoundAssayCell LineIC50 ValueReference
PrunetinNitric Oxide InhibitionMacrophages5.18 µg/mL
GenisteinNF-κB ActivationRAW 264.7 Macrophages-
Osteogenic Activity

The effects of these isoflavones on bone health, particularly their potential to prevent osteoporosis, have been a subject of interest.

  • This compound's direct effects on osteogenesis are less documented in direct comparison to genistein.

  • Genistein has been shown to enhance osteogenic differentiation of human primary bone marrow stromal cells and repress adipogenic differentiation. It promotes the expression of osteogenesis-related genes through the BMP2/SMAD5/RUNX2 signaling pathway. However, in a comparative study with icariin, genistein showed a weaker effect in improving the osteogenic differentiation of rat bone marrow stromal cells.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and genistein are mediated through their interaction with a multitude of cellular signaling pathways.

This compound Signaling

Prunetrin_Signaling This compound This compound

Genistein Signaling

Genistein_Signaling Genistein Genistein

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or genistein for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 100 µL of 0.5% (w/v) MTT solution to each well and incubate for 3 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or genistein for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Comparing Anticancer Activity

experimental_workflow start Cancer Cell Line Culture treatment Treatment with This compound vs. Genistein (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Conclusion

This compound and genistein are both promising isoflavones with significant therapeutic potential, particularly in the realms of cancer and inflammation. While they share some common mechanisms, such as the inhibition of the NF-κB pathway, they also exhibit distinct effects on cell cycle regulation and apoptotic pathways. Genistein is a more extensively studied compound with a broader range of documented activities, including potent osteogenic effects. However, the available data on this compound suggests it may have unique properties, such as the induction of necroptosis in certain cancer cells.

Direct head-to-head comparative studies are still needed to fully elucidate the relative potency and therapeutic advantages of each compound in specific pathological contexts. Future research should focus on conducting such comparative analyses in various in vitro and in vivo models to provide a clearer understanding of their potential clinical applications. This will be crucial for guiding the development of novel therapeutic strategies based on these natural compounds.

References

Validating the Molecular Targets of Prunetrin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Prunetrin (B192197) against established inhibitors targeting key cellular signaling pathways implicated in cancer and inflammation: NF-κB, Akt/mTOR, and MAPK. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating this compound's potential as a therapeutic agent.

Overview of this compound and its Molecular Targets

This compound, an O-methylated isoflavone, has demonstrated significant anti-inflammatory and anti-cancer properties in various preclinical studies. Its therapeutic effects are attributed to its ability to modulate multiple intracellular signaling pathways that are frequently dysregulated in disease states. This guide focuses on the in vitro validation of this compound's activity against three critical pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammation, immunity, cell survival, and proliferation.

  • Akt/mTOR (Protein Kinase B/mammalian Target of Rapamycin) Pathway: A central signaling cascade that controls cell growth, metabolism, and survival.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: A crucial pathway involved in cellular responses to a wide range of stimuli, including stress, and plays a significant role in cell proliferation, differentiation, and apoptosis.

Comparative In Vitro Performance of this compound and Alternative Inhibitors

The following tables summarize the available quantitative data on the inhibitory activity of this compound and well-characterized alternative inhibitors for each target pathway. It is important to note that while specific enzymatic IC50 values for this compound are not always available, its potent effects on downstream signaling events are well-documented.

NF-κB Pathway Inhibition

This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, a key step in NF-κB activation.[1]

InhibitorTargetAssayCell LineIC50
This compound IKK (inferred)IκBα Phosphorylation InhibitionRAW 264.7Dose-dependent inhibition observed[1]
BAY 11-7082 IKK (irreversible)IκBα Phosphorylation InhibitionTumor cells10 µM[2][3][4]
Akt/mTOR Pathway Inhibition

This compound demonstrates inhibitory effects on the Akt/mTOR pathway by reducing the phosphorylation of both Akt and mTOR in a dose-dependent manner.

InhibitorTargetAssayCell LineIC50
This compound Akt/mTORAkt/mTOR Phosphorylation InhibitionHep3B, HepG2, Huh7Dose-dependent inhibition
Wortmannin PI3K (pan)In vitro kinase assay-~3 nM
LY294002 PI3K (pan)In vitro kinase assay-1.4 µM
MAPK Pathway Inhibition

Studies have shown that this compound can modulate the MAPK pathway, leading to a decrease in the phosphorylation of p38 MAPK.

InhibitorTargetAssayCell LineIC50
This compound p38 MAPKp38 Phosphorylation InhibitionHep3B, HepG2, Huh7Dose-dependent inhibition
SB203580 p38 MAPKIn vitro kinase assay-50-500 nM
U0126 MEK1/2In vitro kinase assay-58-72 nM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the findings.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to determine the levels of phosphorylated (activated) proteins in key signaling pathways.

  • Cell Culture and Treatment: Plate cells (e.g., Hep3B, RAW 264.7) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a comparator compound for the desired time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-IκBα, phospho-Akt, phospho-p38) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase and its inhibition by a test compound.

  • Reaction Setup: In a microplate well, combine the purified recombinant kinase (e.g., IKKβ, Akt1, p38α), a kinase-specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor to the wells. Include a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., radioactivity measurement for radiolabeled ATP, fluorescence for FRET-based assays, or luminescence for ADP-Glo assays).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a comparator for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its in vitro validation.

G cluster_0 NF-κB Pathway IKK IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription inflammation, proliferation This compound This compound This compound->IKK BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK

Caption: NF-κB signaling pathway and points of inhibition.

G cluster_1 Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival This compound This compound This compound->Akt Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K

Caption: Akt/mTOR signaling pathway and points of inhibition.

G cluster_2 MAPK Pathway Upstream Kinases Upstream Kinases MEK1/2 MEK1/2 Upstream Kinases->MEK1/2 P p38 p38 Upstream Kinases->p38 P ERK1/2 ERK1/2 MEK1/2->ERK1/2 P Transcription Factors Transcription Factors ERK1/2->Transcription Factors p38->Transcription Factors Proliferation,\nDifferentiation Proliferation, Differentiation Transcription Factors->Proliferation,\nDifferentiation Stress Response,\nApoptosis Stress Response, Apoptosis Transcription Factors->Stress Response,\nApoptosis This compound This compound This compound->p38 SB203580 SB203580 SB203580->p38 U0126 U0126 U0126->MEK1/2

Caption: MAPK signaling pathways and points of inhibition.

G Cell Culture Cell Culture Compound Treatment\n(this compound & Comparators) Compound Treatment (this compound & Comparators) Cell Culture->Compound Treatment\n(this compound & Comparators) Cell Lysis/\nAssay Preparation Cell Lysis/ Assay Preparation Compound Treatment\n(this compound & Comparators)->Cell Lysis/\nAssay Preparation Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Compound Treatment\n(this compound & Comparators)->Cell Viability Assay\n(MTT) Western Blot\n(Phospho-proteins) Western Blot (Phospho-proteins) Cell Lysis/\nAssay Preparation->Western Blot\n(Phospho-proteins) In Vitro Kinase Assay\n(IC50 Determination) In Vitro Kinase Assay (IC50 Determination) Cell Lysis/\nAssay Preparation->In Vitro Kinase Assay\n(IC50 Determination) Data Analysis Data Analysis Western Blot\n(Phospho-proteins)->Data Analysis In Vitro Kinase Assay\n(IC50 Determination)->Data Analysis Cell Viability Assay\n(MTT)->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

Caption: In vitro validation workflow for molecular targets.

References

Assessing the Synergistic Effects of Prunetrin with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable absence of studies investigating the synergistic effects of Prunetrin (B192197) in combination with conventional chemotherapy drugs. While research has established the standalone anticancer properties of this compound, its potential to enhance the efficacy of agents such as doxorubicin, cisplatin, or paclitaxel (B517696) remains unexplored in published scientific literature. This guide, therefore, serves to highlight this significant research gap and to detail the known anticancer mechanisms of this compound, which suggest a strong rationale for future synergistic studies.

This compound: A Flavonoid with Anticancer Potential

This compound, a naturally occurring isoflavone, has demonstrated notable anticancer activity in preclinical studies, particularly in hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in inhibiting cancer cell proliferation.

Key Anticancer Mechanisms of this compound:
  • Induction of Apoptosis: this compound has been shown to trigger the intrinsic apoptotic pathway. This is achieved by upregulating pro-apoptotic proteins like Bak and downregulating anti-apoptotic proteins such as Bcl-xL.[2][3] This process ultimately leads to the activation of caspases, the executive enzymes of apoptosis.

  • Cell Cycle Arrest: The compound effectively halts the cell cycle at the G2/M phase. This is accomplished by downregulating key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.

  • Modulation of Signaling Pathways: this compound exerts its anticancer effects by influencing critical cellular signaling pathways. It has been observed to inhibit the Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation. Simultaneously, it activates the p38-MAPK signaling pathway, which is involved in inducing cell cycle arrest.

The Unexplored Synergy with Chemotherapy

Despite the promising standalone anticancer activity of this compound, there is a conspicuous lack of research on its synergistic potential with established chemotherapy drugs. Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is often limited by drug resistance and toxicity to healthy tissues. The combination of natural compounds with chemotherapeutic agents is a burgeoning area of research aimed at overcoming these limitations.

The mechanisms of action of this compound, particularly its ability to induce apoptosis and modulate key signaling pathways, suggest that it could be a potent chemosensitizer. By priming cancer cells for apoptosis or arresting them in a vulnerable phase of the cell cycle, this compound could potentially lower the required effective dose of chemotherapy drugs, thereby reducing their toxic side effects.

Future Directions and the Need for Research

The absence of data on the synergistic effects of this compound with chemotherapy represents a significant opportunity for cancer research. Future studies should focus on:

  • In Vitro Combination Studies: Assessing the synergistic effects of this compound with a panel of chemotherapy drugs (e.g., doxorubicin, cisplatin, paclitaxel) across various cancer cell lines. This would involve determining IC50 values for individual and combined treatments and calculating the Combination Index (CI) to quantify synergy.

  • Mechanistic Investigations: Elucidating the molecular mechanisms underlying any observed synergy. This could involve analyzing the impact of combination treatments on the signaling pathways identified in standalone this compound studies.

  • In Vivo Preclinical Models: Evaluating the efficacy and safety of this compound-chemotherapy combinations in animal models of cancer. This would provide crucial data on tumor growth inhibition and potential toxicities.

Experimental Protocols for Future Synergistic Studies

For researchers interested in exploring this untapped area, the following experimental protocols provide a foundational framework.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy drug in a suitable solvent (e.g., DMSO).

  • Treatment: Seed cells in 96-well plates and treat them with a range of concentrations of this compound, the chemotherapy drug, and their combination in a fixed ratio.

  • MTT Assay: After a predetermined incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate. Subsequently, solubilize the formazan (B1609692) crystals with a solubilization buffer.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability and determine the IC50 values for each treatment. The Combination Index (CI) can then be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
  • Treatment: Treat cancer cells with this compound, the chemotherapy drug, and their combination at synergistic concentrations.

  • Staining: After treatment, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells as described above and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the Akt/mTOR and MAPK pathways, as well as apoptotic and cell cycle regulatory proteins.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Visualizing Potential Mechanisms

While direct experimental data for synergistic effects is unavailable, we can visualize the known standalone mechanisms of this compound that suggest its potential for combination therapy.

Prunetrin_Mechanism This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits p38_MAPK p38-MAPK Pathway This compound->p38_MAPK Activates Cell_Cycle_Proteins Cyclin B1, CDK1/CDC2, CDC25c This compound->Cell_Cycle_Proteins Downregulates Apoptotic_Proteins Bak (Pro-apoptotic) & Bcl-xL (Anti-apoptotic) This compound->Apoptotic_Proteins Modulates Cell_Survival Cell Survival & Proliferation Akt_mTOR->Cell_Survival G2_M_Arrest G2/M Phase Arrest p38_MAPK->G2_M_Arrest Cell_Cycle_Proteins->G2_M_Arrest G2_M_Arrest->Cell_Survival Inhibits Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Apoptosis->Cell_Survival Inhibits

Caption: Known anticancer mechanisms of this compound as a single agent.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound, Chemotherapy Drug, & Combination Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot Synergy_Analysis Calculate IC50 & Combination Index (CI) Cell_Viability->Synergy_Analysis Results Assess Synergy & Mechanism Synergy_Analysis->Results Apoptosis_Assay->Results Western_Blot->Results

Caption: Proposed workflow for assessing this compound-chemotherapy synergy.

References

Independent Verification of Prunetrin's Pro-apoptotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a compound's biological activity is a critical step in the validation of its therapeutic potential. This guide provides an objective comparison of the pro-apoptotic activity of Prunetrin (B192197) with other well-documented natural compounds—Curcumin, Resveratrol, and Genistein—in hepatocellular carcinoma (HCC) cell lines. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.

Quantitative Comparison of Pro-apoptotic Activity

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and alternative compounds on the human liver cancer cell lines HepG2 and Huh7. This data allows for a direct comparison of their potency.

Table 1: IC50 Values for Cytotoxicity in Liver Cancer Cell Lines

CompoundCell LineIC50 (µM)Treatment Duration (h)
This compound HepG2~30 µM24
Huh7~30 µM24
CurcuminHepG28.84 µg/ml (~24 µM)Not Specified
ResveratrolHepG257.4 µMNot Specified
Huh722.4 µg/mL (~98 µM)Not Specified
GenisteinHepG225 µMNot Specified

Table 2: Induction of Apoptosis in Liver Cancer Cell Lines

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Treatment Duration (h)
This compound HepG23047.88 (Early + Late)24
Huh73035.49 (Early + Late)24
CurcuminHepG22018.048
4024.748
6086.948
ResveratrolHepG2201.5-fold increase vs. control48
403.2-fold increase vs. control48
805.2-fold increase vs. control48
GenisteinHepG210056.4Not Specified

Signaling Pathways of Apoptosis Induction

The pro-apoptotic activity of these compounds is mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound-Induced Apoptosis

This compound has been shown to induce intrinsic apoptosis in hepatocellular carcinoma cells through the modulation of the Akt/mTOR and p38-MAPK signaling pathways.[1][2] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bak. This leads to the activation of caspase-9 and subsequently caspase-3, culminating in the cleavage of PARP and apoptosis.[1][2]

Prunetrin_Apoptosis_Pathway This compound This compound Akt_mTOR Akt/mTOR (inhibition) This compound->Akt_mTOR p38_MAPK p38-MAPK (activation) This compound->p38_MAPK Bcl2 Bcl-2 (downregulation) Akt_mTOR->Bcl2 Bak Bak (upregulation) p38_MAPK->Bak Mitochondrion Mitochondrion Bcl2->Mitochondrion Bak->Mitochondrion Caspase9 Caspase-9 (activation) Mitochondrion->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound's pro-apoptotic signaling pathway.
Alternative Compounds' Apoptotic Pathways

Curcumin, Resveratrol, and Genistein also induce apoptosis through multiple pathways, often with some overlap but also distinct mechanisms.

  • Curcumin: Induces apoptosis in liver cancer cells by inhibiting the Wnt/β-catenin signaling pathway and the STAT3 pathway.[3] It can also promote apoptosis through the generation of reactive oxygen species (ROS).

  • Resveratrol: Exerts its pro-apoptotic effects through the modulation of the PI3K/Akt signaling pathway and a p53-dependent pathway.

  • Genistein: Promotes apoptosis via the activation of AMPK and p53 signaling pathways.

Alternative_Compounds_Apoptosis_Pathways cluster_curcumin Curcumin cluster_resveratrol Resveratrol cluster_genistein Genistein Curcumin Curcumin Wnt_beta_catenin Wnt/β-catenin (inhibition) Curcumin->Wnt_beta_catenin STAT3 STAT3 (inhibition) Curcumin->STAT3 Apoptosis_C Apoptosis Wnt_beta_catenin->Apoptosis_C STAT3->Apoptosis_C Resveratrol Resveratrol PI3K_Akt PI3K/Akt (inhibition) Resveratrol->PI3K_Akt p53_res p53 (activation) Resveratrol->p53_res Apoptosis_R Apoptosis PI3K_Akt->Apoptosis_R p53_res->Apoptosis_R Genistein Genistein AMPK AMPK (activation) Genistein->AMPK p53_gen p53 (activation) Genistein->p53_gen Apoptosis_G Apoptosis AMPK->Apoptosis_G p53_gen->Apoptosis_G

Apoptotic pathways of alternative compounds.

Experimental Protocols

To ensure the independent verification of these findings, detailed protocols for key apoptosis assays are provided below.

Experimental Workflow for Apoptosis Verification

A general workflow for assessing the pro-apoptotic activity of a compound is outlined below. This typically involves initial cytotoxicity screening followed by more specific apoptosis assays.

Experimental_Workflow Start Start: Treat cells with compound MTT_Assay MTT Assay (Cytotoxicity Screening) Start->MTT_Assay Apoptosis_Assays Apoptosis Assays MTT_Assay->Apoptosis_Assays Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Western_Blot Western Blot (Caspase/PARP Cleavage) Apoptosis_Assays->Western_Blot Data_Analysis Data Analysis and Conclusion Annexin_V->Data_Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Prunetrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Prunetrin in a laboratory setting. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and a summary of a key signaling pathway affected by this compound. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is crucial to adhere to the following safety measures to minimize exposure and ensure a safe laboratory environment. The following recommendations are based on the Safety Data Sheet (SDS) for this compound.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure equipment is compliant with government standards (e.g., EN166 in the EU, NIOSH in the US).
Skin Protection Chemical-resistant, impervious glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures before use.
Laboratory coatA standard lab coat is required to protect street clothing. For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.
Respiratory Protection Not required under normal use with adequate ventilationIf handling large quantities or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary. Ensure proper fit and training before use.
Hand Hygiene Wash hands thoroughly after handlingUse soap and water to wash hands after removing gloves and before leaving the laboratory.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Preparation of Solutions:

  • All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use a calibrated analytical balance to weigh the compound.

  • Consult relevant literature for appropriate solvents. This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.

Experimental Protocol: In Vitro Cell Culture Application

The following is a generalized protocol for treating adherent cancer cell lines with this compound to investigate its effects on cell viability and signaling pathways, based on published research.

  • Cell Seeding: Plate cells (e.g., HepG2, Huh7) in appropriate well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Preparation of this compound Working Solutions:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO.

    • On the day of the experiment, dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cell plates.

    • Add the prepared media containing different concentrations of this compound (and a vehicle control with DMSO only) to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various assays, such as:

    • Cell Viability Assays (e.g., MTT, WST-1): To determine the cytotoxic effects of this compound.

    • Western Blotting: To analyze the expression levels of proteins in specific signaling pathways (e.g., Akt/mTOR/MAPK).

    • Flow Cytometry: For cell cycle analysis or apoptosis detection.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent paper should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated cell culture media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for chemical waste.

Signaling Pathway Diagram

Recent studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the Akt/mTOR and MAPK signaling pathways. The following diagram illustrates the inhibitory effect of this compound on the Akt/mTOR pathway and its activating effect on the MAPK pathway, leading to apoptosis.

Prunetrin_Signaling_Pathway cluster_0 cluster_1 This compound This compound Akt Akt This compound->Akt mTOR mTOR This compound->mTOR p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK Akt->mTOR Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: this compound's modulation of Akt/mTOR and MAPK signaling pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.